3,4-Dimethoxybenzenesulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dimethoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO4S/c1-12-7-4-3-6(14(9,10)11)5-8(7)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJSYCZYQNJQPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370150 | |
| Record name | 3,4-Dimethoxybenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23095-31-0 | |
| Record name | 3,4-Dimethoxybenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23095-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethoxybenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 3,4-Dimethoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethoxybenzenesulfonyl chloride is an organic compound that serves as a key intermediate and reagent in various chemical syntheses.[1] Characterized by a sulfonyl chloride functional group attached to a dimethoxy-substituted benzene ring, its electrophilic nature makes it particularly useful in the preparation of sulfonamides and other sulfonyl derivatives.[1] An understanding of its physical properties is paramount for its effective handling, application in synthetic protocols, and for ensuring safety in the laboratory. This guide provides a comprehensive overview of the core physical characteristics of this compound, details the experimental methods for their determination, and presents logical workflows relevant to its application.
Core Physical and Chemical Properties
This compound is typically an off-white to beige crystalline powder under standard conditions.[2][3] The presence of two methoxy groups on the benzene ring enhances its reactivity and solubility in many organic solvents.[1] It is, however, sensitive to moisture and can be corrosive.[1]
Quantitative Physical Data
The key physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉ClO₄S | [3][4][5] |
| Molecular Weight | 236.67 g/mol | [2][4] |
| Appearance | Off-white to beige crystalline powder | [2][3] |
| Melting Point | 63-70 °C | [2][3][4][6] |
| Boiling Point | 346.2 °C (at 760 mmHg) | [2] |
| Density | 1.4 ± 0.1 g/cm³ | [2] |
| Refractive Index | 1.522 | [2] |
| Vapor Pressure | 0.000117 mmHg (at 25 °C) | [2] |
| CAS Number | 23095-31-0 | [2][3][4] |
| InChI Key | RSJSYCZYQNJQPY-UHFFFAOYSA-N | [3] |
| Canonical SMILES | COC1=C(OC)C=C(C=C1)S(Cl)(=O)=O | [3] |
Visualized Data and Workflows
Visual representations of the molecular structure and common experimental procedures are essential for clarity in a research setting.
Experimental Protocols
The determination of physical properties requires standardized and reproducible experimental methods. Below are detailed protocols for key properties.
Melting Point Determination
The melting point is a critical indicator of purity for a crystalline solid. Pure compounds exhibit a sharp melting range, typically within 1-2 °C.[7]
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, mortar and pestle.[8]
-
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely ground into a powder using a mortar and pestle.[9]
-
Capillary Loading: The open end of a capillary tube is tapped gently into the powder. The tube is then inverted and tapped on a hard surface to pack the solid into the sealed end, achieving a sample height of 1-2 mm.[7][10]
-
Measurement (Initial): The loaded capillary tube is placed into the heating block of the melting point apparatus. The sample is heated at a rapid rate (e.g., 10-20 °C per minute) to determine an approximate melting range.[8]
-
Measurement (Accurate): A new sample is prepared and placed in the apparatus. The temperature is rapidly brought to about 10-15 °C below the approximate melting point found in the previous step. The heating rate is then reduced to a slow 1-2 °C per minute.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.
-
Boiling Point Determination
This procedure is applicable for liquid compounds but is provided here for general reference as the compound has a defined boiling point at atmospheric pressure. The Thiele tube method is suitable for small sample volumes.[11]
-
Apparatus: Thiele tube, thermometer, small test tube (fusion tube), capillary tube (sealed at one end), heating oil (e.g., mineral oil), heat source.[12][13]
-
Procedure:
-
Setup: A few drops of the liquid sample are placed in the fusion tube. The capillary tube is placed inside the fusion tube with its open end submerged in the liquid.
-
Assembly: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in the oil of a Thiele tube.[12]
-
Heating: The side arm of the Thiele tube is gently and uniformly heated. Convection currents will circulate the oil, ensuring even temperature distribution.[12]
-
Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles. The heating continues until a rapid and continuous stream of bubbles emerges from the capillary's open end.[3]
-
Data Recording: The heat source is removed. The liquid begins to cool, and the stream of bubbles will slow and eventually stop. The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the sample.[11]
-
Density Determination
The density of a solid can be determined using the liquid displacement method, based on Archimedes' principle.[2][5]
-
Apparatus: Analytical balance, graduated cylinder or pycnometer, an inert liquid of known density in which the solid is insoluble (e.g., a hydrocarbon solvent).[5][6]
-
Procedure:
-
Mass Measurement: The mass of a dry sample of this compound is accurately measured using an analytical balance.[14]
-
Initial Volume: A known volume of the inert liquid is placed in a graduated cylinder, and the initial volume (V₁) is recorded.[6]
-
Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.
-
Final Volume: The new liquid level (V₂) is recorded. The volume of the solid is the difference between the final and initial volumes (V_solid = V₂ - V₁).[6]
-
Calculation: The density (ρ) is calculated by dividing the mass of the solid by its determined volume (ρ = mass / V_solid).[14]
-
Solubility Determination (Qualitative)
A qualitative assessment of solubility is crucial for selecting appropriate solvents for reactions, purification, and analysis.
-
Apparatus: Small test tubes, vortex mixer or stirring rod, various solvents (polar, non-polar, protic, aprotic).
-
Procedure:
-
Sample Preparation: A small, measured amount of this compound (e.g., 20-30 mg) is placed into a test tube.[15]
-
Solvent Addition: A small volume (e.g., 0.5 mL) of the chosen solvent is added to the test tube.[15]
-
Mixing: The mixture is agitated vigorously using a vortex mixer or by stirring for a set period (e.g., 1-2 minutes).
-
Observation: The mixture is observed to determine if the solid has completely dissolved. If it has, the compound is classified as soluble in that solvent under the tested conditions. If not, it is classified as insoluble or sparingly soluble.
-
Systematic Testing: This process is repeated with a range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane, toluene) to build a solubility profile.[16]
-
Conclusion
The physical properties of this compound, from its melting point to its solubility profile, are fundamental data points for its safe and effective use in research and development. The experimental protocols outlined provide a framework for verifying these properties and ensuring the quality and purity of the material. This technical guide serves as a centralized resource for professionals requiring a detailed understanding of this important chemical reagent.
References
- 1. CAS 23095-31-0: this compound [cymitquimica.com]
- 2. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. kbcc.cuny.edu [kbcc.cuny.edu]
- 7. chm.uri.edu [chm.uri.edu]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 13. byjus.com [byjus.com]
- 14. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. scribd.com [scribd.com]
3,4-dimethoxybenzenesulfonyl chloride CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethoxybenzenesulfonyl chloride, a sulfonyl chloride derivative of veratrole, is a key intermediate in organic synthesis, particularly in the development of pharmacologically active compounds. Its utility is most pronounced in the synthesis of specific enzyme inhibitors, leveraging the reactivity of the sulfonyl chloride group to form stable sulfonamide linkages. This guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications, with a focus on its role in the development of carbonic anhydrase inhibitors.
Chemical and Physical Properties
This compound is a crystalline solid at room temperature. The electron-donating effects of the two methoxy groups on the benzene ring influence its reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 23095-31-0 | [1][2] |
| Molecular Formula | C₈H₉ClO₄S | [1] |
| Molecular Weight | 236.67 g/mol | [1] |
| Appearance | Off-white to beige crystalline powder | |
| Melting Point | 63-66 °C | |
| Boiling Point | 346.2 °C at 760 mmHg | |
| Density | 1.4 g/cm³ | |
| Solubility | Soluble in organic solvents | [3] |
| SMILES | COC1=C(OC)C=C(C=C1)S(Cl)(=O)=O | [3] |
| InChI Key | RSJSYCZYQNJQPY-UHFFFAOYSA-N | [3] |
Molecular Structure
The molecular structure of this compound consists of a benzene ring substituted with two methoxy groups at the 3 and 4 positions and a sulfonyl chloride group at the 1 position.
Caption: Molecular Structure of this compound.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of aryl sulfonyl chlorides is the chlorosulfonation of the corresponding aromatic compound. For 3,4-dimethoxybenzene (veratrole), the reaction proceeds as follows:
Materials:
-
1,2-Dimethoxybenzene (Veratrole)
-
Chlorosulfonic acid
-
Dichloromethane (or other suitable inert solvent)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a fume hood, a solution of 1,2-dimethoxybenzene in dichloromethane is prepared in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. The flask is cooled in an ice bath.
-
Chlorosulfonic acid is added dropwise to the cooled solution, maintaining the temperature below 10 °C. The reaction is exothermic and releases hydrogen chloride gas.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is then carefully poured onto crushed ice with stirring.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Synthesis of Sulfonamides
This compound is a key reagent for the synthesis of sulfonamides, which are important scaffolds in medicinal chemistry. The general procedure for the reaction with a primary or secondary amine is as follows:
Materials:
-
This compound
-
Primary or secondary amine
-
A suitable base (e.g., triethylamine, pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
The amine is dissolved in the anhydrous solvent in a round-bottom flask, and the base is added. The mixture is cooled in an ice bath.
-
A solution of this compound in the same solvent is added dropwise to the cooled amine solution.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the addition of water or 1 M HCl.
-
The product is extracted with a suitable organic solvent.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude sulfonamide can be purified by column chromatography or recrystallization.
Applications in Drug Development: Carbonic Anhydrase Inhibition
A significant application of this compound is in the synthesis of selective inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. These enzymes play a crucial role in pH regulation in the tumor microenvironment, contributing to tumor progression and metastasis.
Signaling Pathways of Carbonic Anhydrase IX and XII
CA IX and CA XII are transmembrane enzymes that are overexpressed in many types of cancer and are associated with poor prognosis. Their inhibition is a promising strategy for cancer therapy.
Caption: Hypoxia-induced signaling leading to CA IX/XII expression and tumor progression.
Experimental Workflow for Inhibitor Synthesis and Evaluation
The development of novel CA inhibitors involves a multi-step process from chemical synthesis to biological evaluation.
Caption: Experimental workflow for the development of carbonic anhydrase inhibitors.
Safety and Handling
This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is moisture-sensitive and will react with water to produce hydrochloric acid.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the development of targeted therapeutics. Its role in the creation of potent and selective carbonic anhydrase inhibitors highlights its importance in modern drug discovery and cancer research. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in the laboratory.
References
An In-depth Technical Guide to the Electrophilic Nature of 3,4-Dimethoxybenzenesulfonyl Chloride for Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilic nature of 3,4-dimethoxybenzenesulfonyl chloride, a key reagent in modern medicinal chemistry. The document elucidates the compound's inherent reactivity, which is pivotal for the synthesis of a diverse array of sulfonamide derivatives with significant therapeutic potential. A detailed exploration of its physicochemical properties, reaction kinetics, and synthetic applications is presented, with a particular focus on its role in the development of targeted therapies, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. This guide is intended to serve as an essential resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of reaction workflows and biological signaling pathways to facilitate its effective utilization in drug discovery and development programs.
Introduction
This compound is an aromatic sulfonyl chloride that has garnered considerable attention in the pharmaceutical and agrochemical industries as a versatile electrophilic building block.[1] Its molecular architecture, featuring a sulfonyl chloride moiety activated by the electron-donating effects of two methoxy groups on the benzene ring, imparts a unique reactivity profile that is highly advantageous for the construction of complex molecular scaffolds.[2] The primary application of this reagent lies in its reaction with primary and secondary amines to form stable sulfonamide linkages, a functional group that is a cornerstone of numerous marketed drugs due to its favorable pharmacokinetic and pharmacodynamic properties.[3][4] Understanding the nuanced electrophilic character of this compound is paramount for optimizing reaction conditions, predicting reactivity with diverse nucleophiles, and ultimately, for the rational design of novel therapeutic agents.
This guide will delve into the core principles governing the electrophilicity of this compound, supported by a compilation of its physicochemical properties. A detailed experimental protocol for the synthesis of sulfonamides will be provided, alongside a discussion of the role of its derivatives as potent enzyme inhibitors in key biological pathways.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its handling, characterization, and application in synthesis. The key data for this compound (CAS No: 23095-31-0) are summarized in the table below.[5][6]
| Property | Value | Reference |
| Molecular Formula | C₈H₉ClO₄S | |
| Molecular Weight | 236.67 g/mol | [5] |
| Appearance | Off-white to beige crystalline powder | [5] |
| Melting Point | 67-70 °C | [6] |
| Boiling Point | 346.2 °C at 760 mmHg | [5] |
| Density | 1.4 g/cm³ | [5] |
| Solubility | Soluble in organic solvents | [2] |
| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 7.76 (d, 1H), 7.45-7.12 (m, 2H), 3.74 (s, 6H) | [7] |
| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm): 152.8, 142.6, 134.6, 130.1, 128.9, 128.4, 128.0, 127.7, 113.7, 55.4 | [7] |
The Electrophilic Character of this compound
The electrophilicity of this compound is centered at the sulfur atom of the sulfonyl chloride group (-SO₂Cl). The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electron-deficient and thus susceptible to nucleophilic attack.
The two methoxy groups at the 3- and 4-positions of the benzene ring are electron-donating groups. Through the mesomeric effect, they increase the electron density of the aromatic ring. While this might intuitively suggest a decrease in the overall electrophilicity of the molecule, the primary site of reaction for nucleophiles is the sulfonyl sulfur, not the aromatic ring. The electronic effects of the methoxy groups have a more subtle influence on the reactivity of the sulfonyl chloride.
The reactivity of substituted benzenesulfonyl chlorides can be quantitatively assessed using the Hammett equation, which relates the reaction rate constants to the electronic properties of the substituents. The equation is given by:
log(k/k₀) = ρσ
Application in Drug Discovery: Synthesis of VEGFR-2 Inhibitors
A significant application of this compound in drug discovery is the synthesis of sulfonamides that act as enzyme inhibitors. Notably, sulfonamides incorporating the 3,4-dimethoxyphenyl moiety have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[8] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[8] Inhibition of VEGFR-2 is therefore a validated therapeutic strategy in oncology.
The 3,4-dimethoxybenzenesulfonyl moiety serves as a crucial pharmacophoric element in these inhibitors, contributing to their binding affinity and overall biological activity.
The VEGFR-2 Signaling Pathway
The following diagram illustrates a simplified representation of the VEGFR-2 signaling pathway and the point of inhibition by sulfonamide-based drugs.
Caption: Simplified VEGFR-2 signaling cascade and the inhibitory action of sulfonamides.
Experimental Protocols
The following section provides a detailed, generalized protocol for the synthesis of a sulfonamide derivative using this compound and a primary amine. This protocol is based on established methods for sulfonamide synthesis.[3][9]
General Procedure for Sulfonamide Synthesis
Caption: A typical experimental workflow for the synthesis of sulfonamides.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Base (e.g., triethylamine, pyridine, or potassium carbonate) (1.5-2.0 eq)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate eluents for chromatography (e.g., mixtures of hexanes and ethyl acetate)
Procedure:
-
Reaction Setup: To a solution of the amine (1.0-1.2 eq) and the base (1.5-2.0 eq) in an anhydrous solvent, cooled to 0 °C in an ice bath, add a solution of this compound (1.0 eq) in the same solvent dropwise over 10-15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench the mixture by adding water or a dilute aqueous acid solution (e.g., 1 M HCl). Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford the pure sulfonamide.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion
This compound is a highly valuable electrophilic reagent in the field of drug discovery and development. Its well-defined reactivity, governed by the electrophilic sulfonyl chloride group, allows for the efficient synthesis of a wide range of sulfonamide derivatives. The incorporation of the 3,4-dimethoxyphenyl moiety has proven to be a successful strategy in the design of potent enzyme inhibitors, particularly for targets such as VEGFR-2. This technical guide has provided a detailed overview of the key aspects of this compound's chemistry and applications, offering a practical resource for scientists engaged in the synthesis and evaluation of novel therapeutic agents. The provided experimental protocols and diagrams are intended to facilitate the seamless integration of this important building block into drug discovery workflows.
References
- 1. rsc.org [rsc.org]
- 2. CAS 23095-31-0: this compound [cymitquimica.com]
- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors [mdpi.com]
- 4. web.viu.ca [web.viu.ca]
- 5. echemi.com [echemi.com]
- 6. This compound | 23095-31-0 [chemicalbook.com]
- 7. scienceopen.com [scienceopen.com]
- 8. benchchem.com [benchchem.com]
- 9. CAS # 23095-31-0, this compound, 3,4-dimethoxybenzene-1-sulfonyl chloride - chemBlink [ww.chemblink.com]
An In-depth Technical Guide on the Solubility of 3,4-Dimethoxybenzenesulfonyl Chloride in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 3,4-dimethoxybenzenesulfonyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding its solubility is critical for optimizing reaction conditions, improving yield and purity, and ensuring safe handling. This document outlines qualitative solubility in common organic solvents, provides a detailed experimental protocol for quantitative solubility determination, and presents a logical workflow for solvent selection in typical synthetic applications.
Core Concepts: Structure and Reactivity
This compound is a crystalline solid characterized by a benzene ring substituted with two methoxy groups and a sulfonyl chloride functional group.[1][2] The presence of the polar sulfonyl chloride and ether functionalities, combined with the largely nonpolar aromatic ring, results in a nuanced solubility profile. The electrophilic nature of the sulfonyl chloride group makes the compound highly reactive towards nucleophiles, including water and alcohols, which can lead to solvolysis. This reactivity must be considered when selecting a solvent for either storage or reaction.[1]
Solubility Profile
Table 1: Qualitative Solubility of this compound
| Solvent Class | Common Examples | Expected Solubility/Reactivity | Rationale |
| Halogenated Solvents | Dichloromethane, Chloroform | High | The polarity of these solvents is well-suited to dissolve the polar functionalities of the molecule without engaging in chemical reactions. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are relatively polar and can solvate the molecule. THF is generally a better solvent than diethyl ether for moderately polar compounds. |
| Ketones | Acetone, Methyl ethyl ketone (MEK) | Moderate | These polar aprotic solvents should effectively dissolve the compound. However, the potential for enolate formation under basic conditions should be considered. |
| Esters | Ethyl acetate | Moderate | Ethyl acetate is a moderately polar aprotic solvent that is expected to be a suitable solvent. |
| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The nonpolar nature of these solvents makes them less ideal for solvating the polar sulfonyl chloride and methoxy groups. |
| Alcohols | Methanol, Ethanol | Soluble (with reaction) | Alcohols are polar and will dissolve the compound, but they are also nucleophiles that will react with the sulfonyl chloride to form sulfonate esters. |
| Water | Very Low (with reaction) | The compound has low water solubility and will hydrolyze to the corresponding sulfonic acid upon contact with water.[1][3][4] | |
| Aprotic Polar Solvents | Acetonitrile, Dimethylformamide (DMF) | High | These solvents are highly polar and aprotic, making them excellent choices for dissolving this compound without promoting solvolysis. |
Experimental Protocol for Solubility Determination
The following is a general experimental procedure for determining the quantitative solubility of a solid organic compound like this compound in a given solvent.
Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., Dichloromethane)
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
Volumetric flasks
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen solvent.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath set to the desired temperature and stir the mixture vigorously for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Dilution:
-
After the equilibration period, stop the stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant liquid using a pre-heated/cooled micropipette to match the bath temperature.
-
Transfer the aliquot to a volumetric flask and dilute with the same solvent to a known final volume. This dilution is necessary to bring the concentration within the linear range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
A calibration curve should be prepared beforehand using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Logical Workflow for Solvent Selection in a Typical Reaction
This compound is commonly used in the synthesis of sulfonamides by reacting it with a primary or secondary amine. The choice of solvent is critical for the success of this reaction. The following diagram illustrates a logical workflow for selecting an appropriate solvent.
Caption: Logical workflow for selecting a suitable solvent for sulfonamide synthesis.
This guide provides a foundational understanding of the solubility of this compound. For any specific application, it is highly recommended to perform experimental verification of solubility to ensure optimal results.
References
An In-depth Technical Guide to the Key Reactive Sites of 3,4-Dimethoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the key reactive sites of 3,4-dimethoxybenzenesulfonyl chloride, a versatile reagent in organic synthesis, particularly in the development of sulfonamide-based therapeutic agents. This document outlines the principal reactive centers, supported by spectroscopic data, experimental protocols, and a discussion of the molecule's reactivity. The information is intended to assist researchers in designing synthetic routes and understanding the chemical behavior of this important building block.
Introduction
This compound is an aromatic sulfonyl chloride characterized by a benzene ring substituted with two methoxy groups and a highly electrophilic sulfonyl chloride moiety.[1][2] The presence of the electron-donating methoxy groups enhances the reactivity of the aromatic ring, while the sulfonyl chloride group serves as the primary site for nucleophilic attack.[1] This dual reactivity makes it a valuable precursor in the synthesis of a wide array of organic compounds, most notably sulfonamides, which are a prominent class of compounds in medicinal chemistry.[3][4][5]
Key Reactive Sites
The reactivity of this compound is dominated by two main regions: the electrophilic sulfur atom of the sulfonyl chloride group and the electron-rich aromatic ring.
The Sulfonyl Chloride Group: A Potent Electrophile
The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is the most significant reactive site for nucleophilic substitution. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electron-deficient and thus, a strong electrophile. This site readily reacts with a variety of nucleophiles, most commonly primary and secondary amines, to form stable sulfonamide linkages.
Reaction with Amines (Sulfonamide Formation):
The reaction with amines is the most prevalent transformation of this compound, leading to the formation of N-substituted sulfonamides. This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.
The Aromatic Ring: Site for Electrophilic Aromatic Substitution
The 3,4-dimethoxy-substituted benzene ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to their own positions. However, the bulky and deactivating sulfonyl chloride group at position 1 will also influence the regioselectivity of such reactions.
Physicochemical and Spectroscopic Data
A compilation of available physical and spectroscopic data for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₈H₉ClO₄S | [2] |
| Molecular Weight | 236.67 g/mol | [6] |
| CAS Number | 23095-31-0 | [6] |
| Melting Point | 63-66 °C | [7] |
| Appearance | Off-white to beige crystalline powder | [6] |
Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR (CDCl₃) | δ 4.00 (s, 3 H, OCH₃), 4.02 (s, 3 H, OCH₃), 7.07 (d, 1 H, J = 9 Hz, ArH), 7.50 (d, 1 H, J = 2.5 Hz, ArH), 7.74 (d of d, 1 H, ArH) | [7] |
| ¹³C NMR | Data not explicitly found in the searched literature. | |
| Infrared (IR) | A specification sheet notes that the IR spectrum "conforms," but specific peak data was not found. | [8] |
| Mass Spectrometry (MS) | Mass spectral data not explicitly found in the searched literature. |
Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound involves the chlorosulfonation of veratrole (1,2-dimethoxybenzene).[7]
Procedure:
-
To neat veratrole (0.20 mol), add chlorosulfonic acid (0.43 mol) portionwise with stirring over a 20-minute period. The reaction is exothermic and evolves HCl gas.
-
The resulting viscous mixture is poured into 400 mL of crushed ice.
-
After standing for 1 hour, the mixture is extracted with methylene chloride (2 x 150 mL).
-
The organic extract is concentrated in vacuo to yield the crude product as a colorless oil that solidifies upon standing.[7]
General Procedure for the Synthesis of N-Aryl-3,4-dimethoxybenzenesulfonamides
This protocol is a general method adapted from procedures for the synthesis of similar sulfonamides.[1][9]
Procedure:
-
Dissolve the desired amine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or pyridine.
-
Add a base, such as potassium carbonate (2 equivalents) or triethylamine, to the solution.[1]
-
Add this compound (1.2-2 equivalents) to the reaction mixture.[1]
-
Stir the reaction at room temperature overnight.
-
Upon completion, wash the reaction mixture with brine, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.[1][9]
Reactivity and Logical Workflow
The primary utility of this compound in drug development and organic synthesis stems from its ability to readily form sulfonamides. The following diagram illustrates this key reaction pathway.
Conclusion
This compound is a valuable synthetic intermediate with well-defined reactive sites. The highly electrophilic sulfonyl chloride group is the primary center for nucleophilic attack, facilitating the straightforward synthesis of a diverse range of sulfonamides. The electron-rich aromatic ring offers potential for further functionalization through electrophilic substitution. This guide provides essential data and protocols to aid researchers in the effective utilization of this versatile reagent in their synthetic endeavors. Further research to fully characterize the spectroscopic properties (¹³C NMR, IR, MS) and crystal structure of this compound would be beneficial to the scientific community.
References
- 1. tandfonline.com [tandfonline.com]
- 2. CAS 23095-31-0: this compound [cymitquimica.com]
- 3. Design and Synthesis of Novel Small-molecule Inhibitors of the Hypoxia Inducible Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. 98-68-0 | 4-Methoxybenzene-1-sulfonyl chloride | Aryls | Ambeed.com [ambeed.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
The Enduring Bond: 3,4-Dimethoxybenzenesulfonyl Chloride in the Synthesis of Highly Stable Sulfonamides
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethoxybenzenesulfonyl chloride is an aromatic sulfonyl chloride that serves as a valuable reagent in modern organic synthesis. Characterized by a benzene ring substituted with a sulfonyl chloride group and two electron-donating methoxy groups at the 3 and 4 positions, this compound is a powerful tool for the construction of sulfonamide functionalities.[1] Sulfonamides are a cornerstone pharmacophore, present in a vast array of therapeutic agents, and are prized for their chemical stability and ability to participate in hydrogen bonding. While sulfonyl chlorides are often employed to introduce temporary protecting groups for amines, the electronic properties conferred by the 3,4-dimethoxy substitution pattern render the resulting sulfonamides exceptionally robust. This guide provides a technical overview of the role of this compound, focusing on its application in forming stable sulfonamide linkages, supported by experimental data and protocols.
Core Application: Synthesis of Sulfonamides
The primary role of this compound in organic synthesis is its reaction with primary and secondary amines to form stable N-substituted 3,4-dimethoxybenzenesulfonamides. This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to scavenge the hydrogen chloride byproduct.
The strong electrophilicity of the sulfonyl chloride group, enhanced by the methoxy substituents, facilitates its reaction with a wide range of amine nucleophiles.[1] The resulting sulfonamide bond is notably stable due to the electron-donating nature of the 3,4-dimethoxyphenyl moiety.
Caption: General workflow for the synthesis of N-substituted sulfonamides.
The 3,4-Dimethoxybenzenesulfonyl (DmBS) Group: A Mark of Stability
A critical aspect of a protecting group is the ability to be removed under specific, controlled conditions. While many arylsulfonyl groups can be cleaved reductively, the electron-donating 3,4-dimethoxy substituents on the DmBS group significantly increase the electron density of the sulfur center. This increased electron density makes reductive cleavage, which relies on electron transfer to the sulfonyl group, substantially more difficult.
Studies on related systems have shown that para-methoxy substituents on a benzenesulfonyl group inhibit reductive cleavage with reagents like magnesium in methanol.[2][3] This heightened stability implies that the DmBS group should not be considered a conventional protecting group. Instead, it is more accurately described as a permanent molecular scaffold used to impart specific electronic and steric properties, or to synthesize exceptionally stable sulfonamides intended to persist throughout a multi-step synthesis and in the final target molecule.
Caption: Stability of the DmBS group under common deprotection conditions.
Data Presentation
The following table summarizes a representative synthesis utilizing this compound. The data has been compiled from peer-reviewed literature.
| Amine Substrate | Base | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| 3,4-Difluoroaniline | Triethylamine | Methylene Chloride | Stirring, Room Temp. | N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide | 56 | [4] |
Experimental Protocols
Synthesis of N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide
This protocol is adapted from the synthesis described in the literature.[4]
Materials:
-
3,4-Difluoroaniline (1.0 mmol)
-
This compound (1.2 mmol)
-
Triethylamine (a suitable amount to act as a base)
-
Methylene chloride (anhydrous)
-
Water
-
Magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 3,4-difluoroaniline (1.0 mmol) in anhydrous methylene chloride, add triethylamine.
-
To this stirring solution, add this compound (1.2 mmol).
-
Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Treat the residue with water and extract the aqueous layer with methylene chloride.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate mixture (e.g., 2:1 v/v) as the eluent.
-
The purified product is obtained as a solid with a yield of 56%.[4]
Conclusion
This compound is a highly effective reagent for the synthesis of N-substituted sulfonamides. The key feature of the resulting 3,4-dimethoxybenzenesulfonyl (DmBS) moiety is its exceptional stability, particularly towards reductive cleavage conditions that are often used to deprotect other common sulfonamides. This characteristic positions the DmBS group not as a labile protecting group, but as a robust functional group for building stable molecules. For researchers in drug development and medicinal chemistry, this reagent offers a reliable method to introduce the sulfonamide pharmacophore with the assurance of high stability, making it an important tool for constructing durable and persistent molecular architectures.
References
- 1. CAS 23095-31-0: this compound [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the History and Discovery of Substituted Benzenesulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the history, discovery, and synthesis of substituted benzenesulfonyl chlorides. These compounds are pivotal intermediates in organic synthesis and play a crucial role in the development of pharmaceuticals, agrochemicals, and dyes. This document details key historical milestones, provides a variety of detailed experimental protocols for their synthesis, presents quantitative data in a structured format, and illustrates relevant biological pathways and experimental workflows.
A Historical Overview of Benzenesulfonyl Chlorides
The journey into the world of benzenesulfonyl chlorides began in the 19th century with the development of fundamental organic chemistry reactions. The parent compound, benzenesulfonyl chloride, was among the early organosulfur compounds to be synthesized and studied. Its utility as a chemical reagent was quickly recognized, particularly for the derivatization of amines, a reaction that would later be famously systematized by Oscar Hinsberg.
The ability to introduce a sulfonyl chloride group onto a benzene ring opened up a vast new area of chemical synthesis. Early methods focused on the reaction of benzene and its simple derivatives with chlorinating and sulfonating agents. The discovery that substituted benzenes could undergo similar reactions to produce a wide array of substituted benzenesulfonyl chlorides was a significant advancement. This allowed chemists to modulate the electronic and steric properties of the sulfonyl chloride, which in turn influenced the reactivity of the molecule and the properties of its derivatives.
The development of sulfonamide antibiotics in the 1930s, stemming from the discovery of Prontosil, marked a turning point in the importance of substituted benzenesulfonyl chlorides. This discovery highlighted the profound biological activity of sulfonamide-containing molecules and spurred extensive research into the synthesis of novel substituted benzenesulfonyl chlorides as precursors to new therapeutic agents. This era cemented the role of this class of compounds as a cornerstone in medicinal chemistry.
Key Synthetic Methodologies
The synthesis of substituted benzenesulfonyl chlorides can be broadly categorized into a few key methods, each with its own advantages and limitations. The choice of method often depends on the nature of the substituent(s) on the benzene ring and the desired scale of the reaction.
2.1. Chlorosulfonation of Substituted Benzenes
This is the most direct and widely used method for the preparation of benzenesulfonyl chlorides. It involves the electrophilic aromatic substitution of a substituted benzene with chlorosulfonic acid.
2.2. From Substituted Anilines (The Sandmeyer Reaction)
This method provides a versatile route to benzenesulfonyl chlorides from anilines. It involves the diazotization of a substituted aniline followed by reaction with sulfur dioxide in the presence of a copper(I) salt.
2.3. From Benzenesulfonic Acids and their Salts
Substituted benzenesulfonic acids or their salts can be converted to the corresponding sulfonyl chlorides using various chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
Detailed Experimental Protocols
The following protocols are based on established and reliable procedures, many of which are adapted from Organic Syntheses, a testament to their robustness and reproducibility.
Protocol 1: Synthesis of Benzenesulfonyl Chloride[1]
Reaction: C₆H₅NaO₃S + PCl₅ → C₆H₅SO₂Cl + POCl₃ + NaCl
Procedure: In a 2-liter round-bottomed flask, a mixture of 450 g (2.5 moles) of thoroughly dried sodium benzenesulfonate and 250 g (1.2 moles) of finely divided phosphorus pentachloride is placed. The flask is fitted with a reflux condenser and heated in an oil bath at 170-180°C for 15 hours. The flask should be removed from the bath, cooled, and shaken vigorously every four hours to ensure thorough mixing. After the heating period, the mixture is cooled, and 1 kg of cracked ice is added, followed by 1 liter of water. The benzenesulfonyl chloride separates as a dense oil. The oil is separated, washed once with water, and then distilled under reduced pressure. The fraction boiling at 113-115°C/10 mm Hg is collected.
Protocol 2: Synthesis of p-Toluenesulfonyl Chloride
Reaction: CH₃C₆H₅ + 2 HSO₃Cl → CH₃C₆H₄SO₂Cl + H₂SO₄ + HCl
Procedure: This procedure is adapted from a common industrial method. In a well-ventilated fume hood, 500 mL (4.7 moles) of chlorosulfonic acid is placed in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap. The flask is cooled in an ice-salt bath to 0-5°C. Toluene (100 g, 1.09 moles) is then added dropwise from the dropping funnel over a period of 2-3 hours, maintaining the temperature below 10°C. After the addition is complete, the mixture is stirred for an additional hour at the same temperature. The reaction mixture is then carefully poured onto 2 kg of crushed ice with vigorous stirring. The solid p-toluenesulfonyl chloride that precipitates is collected by suction filtration and washed thoroughly with cold water until the washings are neutral to litmus. The crude product is then dried in a vacuum desiccator over concentrated sulfuric acid.
Protocol 3: Synthesis of o-Nitrobenzenesulfonyl Chloride[2]
Reaction: (o-NO₂C₆H₄S)₂ + 5 Cl₂ + 4 H₂O → 2 o-NO₂C₆H₄SO₂Cl + 8 HCl
Procedure: In a 3-liter three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a chlorine inlet tube, 200 g (0.65 mole) of di-o-nitrophenyl disulfide, 1 liter of concentrated hydrochloric acid, and 200 cc of concentrated nitric acid are placed. A stream of chlorine is passed into the mixture while it is warmed on a steam bath to 70°C. After about 30 minutes, the disulfide melts. The heating and chlorine addition are continued for one hour. The molten sulfonyl chloride is separated from the supernatant liquid by decantation, washed with two 300-cc portions of warm water (70°C), and allowed to solidify. The crude product is dissolved in 140 cc of glacial acetic acid at 50-60°C, and the solution is filtered. The filtrate is chilled in cold water and stirred vigorously to induce crystallization. The crystalline mass is triturated with 1 liter of cold water, and the water is decanted. This process is repeated twice. Finally, 1 liter of cold water and 10 cc of concentrated ammonium hydroxide are added with stirring. The crystals are collected by filtration, washed with 200 cc of water, and air-dried.
Protocol 4: Synthesis of m-Trifluoromethylbenzenesulfonyl Chloride[3]
Reaction: m-CF₃C₆H₄NH₂ → [m-CF₃C₆H₄N₂]⁺Cl⁻ --(SO₂, CuCl)--> m-CF₃C₆H₄SO₂Cl
Procedure: Caution! This procedure should be carried out in a well-ventilated fume hood as m-trifluoromethylbenzenesulfonyl chloride is a lachrymator. α,α,α-Trifluoro-m-toluidine (96.7 g, 0.6 mol) is added to a mixture of concentrated hydrochloric acid (200 mL) and glacial acetic acid (60 mL) in a 1000-mL beaker with efficient mechanical stirring. The resulting hydrochloride salt suspension is cooled to -10°C to -5°C in an ice-salt bath. A solution of sodium nitrite (43 g, 0.62 mol) in water (80 mL) is added dropwise over 1.5 hours, maintaining the temperature between -10°C and -5°C. The mixture is stirred for an additional 45 minutes. In a separate 4000-mL beaker, glacial acetic acid (600 mL) is saturated with sulfur dioxide gas. Cuprous chloride (15 g) is added to this solution, and the introduction of sulfur dioxide is continued until the solution turns blue-green. The cold diazonium salt solution is then added in portions to the sulfur dioxide-acetic acid mixture over 30 minutes, keeping the temperature between 10°C and 20°C. After the addition is complete, the mixture is stirred for 30 minutes and then poured into a mixture of ice (1000 g) and water (1000 mL). The mixture is extracted with ether (3 x 400 mL). The combined ether extracts are washed with water (2 x 500 mL), saturated sodium bicarbonate solution until gas evolution ceases, and finally with brine (500 mL). The ether solution is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The residue is distilled under reduced pressure to give m-trifluoromethylbenzenesulfonyl chloride.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of various substituted benzenesulfonyl chlorides.
| Compound | Starting Material | Reagents | Reaction Conditions | Yield (%) | Melting/Boiling Point (°C) | Reference |
| Benzenesulfonyl Chloride | Sodium Benzenesulfonate | PCl₅ | 170-180°C, 15h | 75-80 | 113-115 / 10 mmHg | [1] |
| p-Toluenesulfonyl Chloride | Toluene | HSO₃Cl | 0-10°C, 3-4h | ~90 | 69-71 (m.p.) | Industrial Method |
| o-Nitrobenzenesulfonyl Chloride | Di-o-nitrophenyl disulfide | Cl₂, HCl, HNO₃ | 70°C, 1.5h | 84 | 64-65 (m.p.) | [2] |
| m-Trifluoromethylbenzenesulfonyl Chloride | α,α,α-Trifluoro-m-toluidine | NaNO₂, HCl, SO₂, CuCl | -10 to 20°C | ~70 | 88-90 / 6 mmHg | [3] |
| 4-Bromobenzenesulfonyl Chloride | 4-Bromobenzenesulfonic acid | SOCl₂ | Reflux, 4-6h | High | 75-78 (m.p.) | [4] |
| 4-Methoxybenzenesulfonyl Chloride | Anisole | H₂SO₄, POCl₃ | <5°C to 95°C, ~3.5h | High | 41-43 (m.p.) | [5] |
| 2,4,6-Trimethylbenzenesulfonyl Chloride | Mesitylene | HSO₃Cl | 0°C, 1.5h | 92 | 55-57 (m.p.) | [6] |
| p-Acetamidobenzenesulfonyl Chloride | Acetanilide | HSO₃Cl | 15°C to 60-70°C | 77-81 | 149 (m.p.) | [7] |
| 3,4-Dichlorobenzenesulfonyl Chloride | o-Dichlorobenzene | H₂SO₄ | 185°C, 24h | - | 253 (b.p.) | [8] |
Applications in Drug Discovery and Development
Substituted benzenesulfonyl chlorides are indispensable precursors in the synthesis of a vast array of pharmaceuticals. The sulfonamide functional group, readily formed by the reaction of a sulfonyl chloride with an amine, is a key pharmacophore in many classes of drugs.
5.1. Sulfonamide Antibiotics
The discovery of sulfonamide antibiotics revolutionized medicine. These drugs act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the bacterial metabolic pathway, leading to bacteriostasis.
5.2. Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer. Sulfonamides are potent inhibitors of CAs, with the sulfonamide group coordinating to the zinc ion in the enzyme's active site.
Visualizing Pathways and Workflows
Carbonic Anhydrase IX Signaling in Cancer
The following diagram illustrates the role of Carbonic Anhydrase IX (CA IX), a transmembrane protein often overexpressed in tumors, in promoting cancer cell growth and survival through its influence on key signaling pathways.
General Experimental Workflow for Synthesis
The following diagram outlines a typical workflow for the synthesis and purification of a substituted benzenesulfonyl chloride.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 4-Bromobenzenesulfonyl Chloride|Research Chemical [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. chembk.com [chembk.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. icrwhale.org [icrwhale.org]
An In-depth Technical Guide to the Theoretical Properties and Computational Analysis of 3,4-Dimethoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical properties and computational analysis of 3,4-dimethoxybenzenesulfonyl chloride. This compound is a valuable reagent in organic synthesis, particularly in the preparation of sulfonamides, which are of significant interest in medicinal chemistry. This document consolidates key physical and chemical data, outlines relevant experimental protocols, and details a framework for its computational investigation. All quantitative data is presented in structured tables for ease of reference, and key experimental and logical workflows are visualized using Graphviz diagrams.
Theoretical Properties
This compound, with the CAS number 23095-31-0, is an organic compound featuring a sulfonyl chloride functional group attached to a 1,2-dimethoxybenzene ring.[1][2] Its structure combines the reactivity of a sulfonyl chloride with the electronic effects of the methoxy groups, influencing its properties and synthetic utility.[2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical suppliers and databases. The compound is typically an off-white to beige crystalline powder.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉ClO₄S | [2][3] |
| Molecular Weight | 236.67 g/mol | [3] |
| Appearance | Off-white to beige crystalline powder | [3] |
| Melting Point | 63-66 °C | [3] |
| Boiling Point | 346.2 °C at 760 mmHg | [3] |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
| Flash Point | 163.2 ± 23.7 °C | [3] |
| Refractive Index | 1.522 | [3] |
| Storage Conditions | 2-8°C | [3] |
Computed Molecular Properties
Computational models provide valuable insights into the molecular characteristics of this compound. These properties, summarized in Table 2, are useful in predicting its behavior in various chemical and biological systems.
Table 2: Computed Molecular Properties of this compound
| Property | Value | Reference(s) |
| XLogP3 | 2.1 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 3 | [3] |
| Exact Mass | 235.9910076 | [3][4] |
| Monoisotopic Mass | 235.9910076 | [3][4] |
| Topological Polar Surface Area | 61 Ų | [3][4] |
| Heavy Atom Count | 14 | [3] |
| Complexity | 272 | [3] |
Spectroscopic Properties (Expected)
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The aromatic protons will likely appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The two methoxy groups will each give a singlet, likely in the region of δ 3.8-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the methoxy carbons. The aromatic carbons will resonate in the range of δ 110-160 ppm, with the carbons attached to the oxygen and sulfur atoms being the most deshielded. The methoxy carbons will appear at approximately δ 55-60 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorptions corresponding to the sulfonyl chloride group. Key expected peaks include the asymmetric and symmetric S=O stretching vibrations around 1375 cm⁻¹ and 1180 cm⁻¹, respectively. C-O stretching from the methoxy groups will be observed in the 1250-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry: The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 236, with an M+2 peak at m/z 238 due to the presence of the ³⁷Cl isotope. Common fragmentation patterns would likely involve the loss of Cl (m/z 201) and SO₂ (m/z 172).
Computational Analysis Workflow
A robust computational analysis of this compound can provide deep insights into its electronic structure and reactivity. Density Functional Theory (DFT) is a suitable method for such investigations.
Caption: A typical workflow for the computational analysis of this compound using DFT.
Geometry Optimization and Frequency Analysis
The first step involves optimizing the molecular geometry to find the lowest energy conformation. A common and effective method is the B3LYP functional with a basis set such as 6-311+G(d,p). Following optimization, a frequency calculation should be performed to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
Frontier Molecular Orbital Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.
Molecular Electrostatic Potential (MEP) Map
The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
Experimental Protocols
The following sections outline key experimental procedures relevant to the synthesis and reactions of this compound.
Proposed Synthesis of this compound
A common method for the synthesis of arylsulfonyl chlorides is the reaction of the corresponding arene with chlorosulfonic acid. This proposed protocol is based on established procedures for similar compounds.
Caption: A proposed workflow for the synthesis of this compound.
Protocol:
-
In a fume hood, cool a flask containing an excess of chlorosulfonic acid to 0 °C in an ice bath.
-
Slowly add 1,2-dimethoxybenzene (veratrole) dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure completion.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.
-
Combine the organic extracts and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system.
General Protocol for the Reaction with Amines (Sulfonamide Formation)
This compound readily reacts with primary and secondary amines to form the corresponding sulfonamides. This reaction is fundamental to its application in medicinal chemistry.
Protocol:
-
Dissolve the amine in a suitable solvent, such as dichloromethane or pyridine, in a flask equipped with a stirrer.
-
Cool the solution in an ice bath.
-
Add a solution of this compound in the same solvent dropwise to the amine solution.
-
If not using pyridine as the solvent, add a base such as triethylamine to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting sulfonamide by recrystallization or column chromatography.
Caption: Logical relationship in the reaction of this compound with an amine.
Safety Information
This compound is a corrosive substance that can cause severe skin burns and eye damage.[3] It should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is also moisture-sensitive and should be stored in a dry environment.[5]
Table 3: GHS Hazard Information
| Hazard Statement | Precautionary Statement |
| H314: Causes severe skin burns and eye damage | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P310: Immediately call a POISON CENTER or doctor/physician. |
Conclusion
This compound is a versatile reagent with well-defined theoretical properties that make it a valuable tool in organic synthesis. This guide has provided a consolidated resource of its physical, chemical, and computed properties, along with a framework for its computational analysis and key experimental protocols. The information presented herein is intended to support researchers, scientists, and drug development professionals in the effective and safe utilization of this compound in their work.
References
- 1. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aaqr.org [aaqr.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfonamides using 3,4-Dimethoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of sulfonamides utilizing 3,4-dimethoxybenzenesulfonyl chloride as a key reagent. Sulfonamides are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The 3,4-dimethoxy substitution pattern is of particular interest as it is found in various biologically active molecules. This guide presents a step-by-step experimental procedure, a table summarizing typical reaction outcomes, and graphical representations of the synthetic workflow and a relevant biological pathway to assist researchers in the efficient synthesis and evaluation of novel sulfonamide derivatives.
Introduction
Sulfonamides (-SO₂NR₂R₃) are a cornerstone of modern drug discovery. The synthesis of novel sulfonamide derivatives is a continuous effort in the quest for new therapeutic agents with improved efficacy and selectivity. The reaction of a sulfonyl chloride with a primary or secondary amine is the most common and direct method for the preparation of sulfonamides. This compound is a versatile building block for introducing the 3,4-dimethoxyphenylsulfonyl moiety, which can impart desirable pharmacological properties. For instance, sulfonamides incorporating this group have been investigated as potential inhibitors of tyrosinase, a key enzyme in melanin biosynthesis, suggesting their application in dermatology as skin-whitening agents. This protocol offers a standardized procedure for the synthesis of such compounds, enabling further exploration of their therapeutic potential.
Experimental Protocol
This protocol describes the general procedure for the synthesis of N-substituted-3,4-dimethoxybenzenesulfonamides.
Materials:
-
This compound
-
Primary or secondary amine (e.g., 3,4-difluoroaniline, morpholine, etc.)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the desired primary or secondary amine (1.0 mmol).
-
Dissolution: Dissolve the amine in dichloromethane (10-20 mL).
-
Addition of Sulfonyl Chloride: To the stirred solution, add this compound (1.2 mmol, 1.2 equivalents).
-
Addition of Base: Slowly add triethylamine (1.5 mmol, 1.5 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding deionized water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL, if the amine is basic), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure sulfonamide.
Data Presentation
The following table summarizes representative yields and reaction times for the synthesis of various sulfonamides from this compound.
| Amine | Product | Reaction Time (h) | Yield (%) |
| 3,4-Difluoroaniline | N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide | 2 | 56 |
| Aniline | N-Phenyl-3,4-dimethoxybenzenesulfonamide | 2 | 85 |
| Morpholine | 4-((3,4-Dimethoxyphenyl)sulfonyl)morpholine | 1 | 92 |
| Piperidine | 1-((3,4-Dimethoxyphenyl)sulfonyl)piperidine | 1.5 | 88 |
| Benzylamine | N-Benzyl-3,4-dimethoxybenzenesulfonamide | 3 | 78 |
Mandatory Visualizations
Caption: Workflow for the synthesis of sulfonamides.
Caption: Inhibition of the melanin synthesis pathway.
Applications and Further Research
The synthesized sulfonamides can be screened for a variety of biological activities. Given the precedent for 3,4-dimethoxyphenyl-containing compounds, initial screening could focus on:
-
Tyrosinase Inhibition Assay: To evaluate the potential for skin-whitening applications.
-
Antibacterial Assays: Screening against a panel of Gram-positive and Gram-negative bacteria to identify new antimicrobial agents.
-
Anti-inflammatory Assays: Evaluating the inhibition of inflammatory mediators or enzymes.
The modularity of this synthetic protocol allows for the creation of a diverse library of sulfonamides by varying the amine component. This facilitates structure-activity relationship (SAR) studies to optimize potency and selectivity for a desired biological target. Further derivatization of the 3,4-dimethoxybenzene ring could also be explored to fine-tune the electronic and steric properties of the molecule.
Application Notes and Protocols: 3,4-Dimethoxybenzenesulfonyl Chloride as a Protecting Group for Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of primary amines is a critical step in multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. The ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable under mild conditions that do not affect other functional groups. The 3,4-dimethoxybenzenesulfonyl (DMB-sulfonyl) group offers a valuable option for the protection of primary amines, forming stable sulfonamides. The electron-donating methoxy groups on the aromatic ring can influence the reactivity and cleavage of the sulfonamide, potentially offering advantages in specific synthetic contexts.
These application notes provide a comprehensive overview of the use of 3,4-dimethoxybenzenesulfonyl chloride for the protection of primary amines, including detailed experimental protocols for both the protection and deprotection steps.
Reaction Principles
The protection of a primary amine with this compound proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting 3,4-dimethoxybenzenesulfonamide is a stable, crystalline solid that is generally unreactive towards many common reagents.
Deprotection of the sulfonamide to regenerate the free amine can be achieved under various conditions, most commonly through reductive cleavage or acidic hydrolysis. The choice of deprotection method will depend on the overall molecular structure and the presence of other sensitive functional groups.
Data Presentation
The following tables summarize typical reaction conditions and yields for the protection of primary amines and the deprotection of the resulting sulfonamides.
Table 1: Protection of Primary Amines with this compound
| Amine Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Benzylamine | Triethylamine | Dichloromethane | 0 to RT | 2 - 4 | >90 |
| n-Butylamine | Pyridine | Dichloromethane | 0 to RT | 2 - 4 | >90 |
| Aniline | Pyridine | Dichloromethane | RT | 12 - 16 | 85-95 |
| (R)-alpha-Methylbenzylamine | Triethylamine | Dichloromethane | 0 to RT | 4 - 6 | >85 |
Table 2: Deprotection of 3,4-Dimethoxybenzenesulfonamides
| Deprotection Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Reductive Cleavage | SmI₂ | THF | RT | 1 - 3 | 80-95 |
| Reductive Cleavage | Sodium / Liquid NH₃ | THF | -78 | 1 - 2 | 75-90 |
| Acidic Hydrolysis | HBr / Acetic Acid | Acetic Acid | 70 - 100 | 4 - 12 | 70-85 |
| Acidic Hydrolysis | Trifluoromethanesulfonic acid | Dichloromethane | RT | 2 - 6 | Substrate dependent |
Experimental Protocols
Protocol 1: Protection of a Primary Amine with this compound
This protocol describes a general procedure for the formation of a 3,4-dimethoxybenzenesulfonamide from a primary amine.
Materials:
-
Primary amine (1.0 equiv)
-
This compound (1.05 equiv)
-
Triethylamine (1.5 equiv) or Pyridine (2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equiv) in anhydrous dichloromethane.
-
Add the base (triethylamine or pyridine) to the solution and stir for 5 minutes at room temperature.
-
Cool the mixture to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.05 equiv) in anhydrous dichloromethane.
-
Add the solution of this compound dropwise to the cooled amine solution over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Deprotection of a 3,4-Dimethoxybenzenesulfonamide via Reductive Cleavage with Samarium Iodide
This protocol outlines a mild method for the cleavage of the sulfonamide bond.
Materials:
-
N-(3,4-Dimethoxybenzenesulfonyl)-protected amine (1.0 equiv)
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M, 4-6 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous potassium sodium tartrate solution (Rochelle's salt)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the N-(3,4-dimethoxybenzenesulfonyl)-protected amine (1.0 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
To the stirred solution at room temperature, add the solution of samarium(II) iodide in THF dropwise via syringe until the characteristic deep blue color persists.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous potassium sodium tartrate solution and stir until the color disappears.
-
Add saturated aqueous Na₂S₂O₃ solution to remove any remaining iodine.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the deprotected primary amine.
Mandatory Visualizations
The Role of 3,4-Dimethoxybenzenesulfonyl Chloride in the Development of Novel Therapeutics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3,4-Dimethoxybenzenesulfonyl chloride is a key building block in medicinal chemistry, primarily utilized for the synthesis of sulfonamide derivatives. This versatile reagent has gained significant attention for its role in the development of targeted therapies, particularly as inhibitors of carbonic anhydrase isoforms implicated in cancer and other diseases. The 3,4-dimethoxy substitution pattern on the phenyl ring offers a unique electronic and steric profile that can be exploited to achieve selective interactions with biological targets. These application notes provide an overview of the applications of this compound in medicinal chemistry, with a focus on the synthesis and evaluation of carbonic anhydrase inhibitors. Detailed experimental protocols and quantitative data are presented to guide researchers in this field.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is in the synthesis of aryl sulfonamides. These compounds are of particular interest as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain CA isoforms, such as CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation and metastasis. Therefore, selective inhibitors of these isoforms are promising anticancer agents.[1][2]
Derivatives of this compound have been explored for their potential to selectively inhibit these tumor-associated CA isoforms. The dimethoxy substituents can engage in specific interactions within the enzyme's active site, leading to enhanced potency and selectivity.
Quantitative Data: Carbonic Anhydrase Inhibition
While specific data for a wide range of this compound derivatives is emerging, the following table summarizes the inhibitory activity (Ki) of representative benzenesulfonamide derivatives against key human carbonic anhydrase (hCA) isoforms. This data, from various studies, illustrates the potential for achieving potent and selective inhibition through modifications of the sulfonamide scaffold. Acetazolamide (AZA), a clinically used non-selective CA inhibitor, is included for comparison.
| Compound ID | R Group (Modification on Sulfonamide) | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| AZA | N/A (Standard) | 250 | 12 | 25 | 5.8 | [3] |
| Compound 1 | Unsubstituted Phenyl | 41.2 | 4.3 | 73.9 | 0.68 | [3] |
| Compound 2 | 4-Fluorophenyl | 82.3 | 14.4 | 25.1 | 0.72 | [3] |
| Compound 3 | 4-Chlorophenyl | 40.2 | 3.5 | 23.1 | 0.63 | [3] |
| Compound 4 | 4-Bromophenyl | 48.9 | 3.9 | 30.4 | 0.79 | [3] |
| Compound 5 | 4-Methylphenyl | 47.7 | 6.1 | 24.0 | 0.65 | [3] |
| Compound 6 | 4-Nitrophenyl | 49.3 | 6.0 | 20.5 | 0.79 | [3] |
| Compound 7 | 4-Methoxyphenyl | 47.0 | 3.8 | 80.4 | 0.66 | [3] |
Experimental Protocols
Protocol 1: General Synthesis of Aryl Sulfonamides from this compound
This protocol describes a general method for the synthesis of N-substituted-3,4-dimethoxybenzenesulfonamides.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, benzylamine, etc.)
-
Pyridine or Triethylamine (as a base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the desired amine (1.0 equivalent) in the chosen solvent (DCM or THF).
-
Addition of Base: Add the base (pyridine or triethylamine, 1.2 equivalents) to the solution and stir at room temperature.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 equivalents) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with the solvent. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure sulfonamide derivative.
-
Characterization: Characterize the final product using appropriate analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and FT-IR.
Protocol 2: Determination of Carbonic Anhydrase Inhibition by Stopped-Flow CO₂ Hydration Assay
This protocol outlines the method for measuring the inhibitory activity of synthesized compounds against various carbonic anhydrase isoforms.
Materials:
-
Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
HEPES buffer (20 mM, pH 7.5)
-
Phenol Red indicator solution (in the buffer)
-
CO₂-saturated water (prepared by bubbling CO₂ gas through deionized water at 4°C)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a stock solution of the CA enzyme in the HEPES buffer. Prepare serial dilutions of the inhibitor compounds in DMSO.
-
Assay Mixture Preparation: In the stopped-flow instrument's syringe, prepare the assay mixture containing the HEPES buffer, phenol red indicator, and the desired concentration of the inhibitor. In the other syringe, place the CO₂-saturated water.
-
Initiation of Reaction: Rapidly mix the contents of the two syringes. The hydration of CO₂ catalyzed by the enzyme will cause a pH change, which is monitored by the change in absorbance of the phenol red indicator at a specific wavelength (e.g., 557 nm).
-
Data Acquisition: Record the initial rates of the enzymatic reaction at various inhibitor concentrations.
-
Data Analysis: Determine the IC₅₀ values (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the initial rates against the logarithm of the inhibitor concentration. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Visualizations
Caption: Experimental workflow for the synthesis and biological evaluation of sulfonamide derivatives.
Caption: Role of CA IX in the tumor microenvironment and its inhibition.
Caption: Logical relationship from starting material to therapeutic application.
References
Application Note: HPLC Analysis of Amino Acids Following Pre-Column Derivatization with 3,4-Dimethoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of amino acids is crucial in a multitude of research and development areas, including proteomics, drug discovery, clinical diagnostics, and nutritional science. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for this purpose. However, the majority of amino acids lack a native chromophore or fluorophore, which necessitates a derivatization step to enable sensitive and selective detection.[1] Pre-column derivatization, where the amino acids are chemically modified prior to HPLC separation, is a common approach that enhances detectability and can improve the chromatographic properties of the analytes.[2][3]
This document provides a detailed protocol for the derivatization of amino acids with 3,4-dimethoxybenzenesulfonyl chloride and their subsequent analysis by reversed-phase HPLC. This sulfonyl chloride reagent reacts with the primary and secondary amino groups of amino acids to form stable sulfonamide derivatives that can be readily detected by UV-Vis spectrophotometry. The increased hydrophobicity of the resulting derivatives also facilitates their separation on reversed-phase HPLC columns.
Principle of the Method
The derivatization reaction involves the nucleophilic attack of the unprotonated amino group of an amino acid on the electrophilic sulfur atom of the this compound. This reaction is typically carried out under alkaline conditions to ensure the amino group is in its more reactive, unprotonated state. The resulting N-(3,4-dimethoxybenzenesulfonyl)-amino acid derivatives are stable and exhibit strong UV absorbance, allowing for sensitive quantification.
The derivatized amino acids are then separated by reversed-phase HPLC, and the concentration of each amino acid is determined by comparing its peak area to that of a known standard.
Experimental Protocols
Materials and Reagents
-
Amino Acid Standards
-
This compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Sodium Bicarbonate
-
Hydrochloric Acid
-
Sodium Hydroxide
-
Anhydrous Sodium Sulfate
Equipment
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Vortex mixer
-
Centrifuge
-
pH meter
-
Water bath or heating block
-
Syringe filters (0.45 µm)
Preparation of Solutions
-
Derivatization Buffer (0.1 M Sodium Bicarbonate, pH 9.0): Dissolve the appropriate amount of sodium bicarbonate in HPLC-grade water and adjust the pH to 9.0 with 1 M sodium hydroxide.
-
This compound Solution (10 mg/mL): Dissolve 10 mg of this compound in 1 mL of acetonitrile. This solution should be prepared fresh before use.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water
-
Mobile Phase B: Acetonitrile
Sample Preparation (from Protein Hydrolysate)
-
Protein samples are typically hydrolyzed to their constituent amino acids using 6 M HCl at 110°C for 24 hours.[4]
-
After hydrolysis, the acid is removed by evaporation under a stream of nitrogen or by vacuum centrifugation.
-
The dried amino acid residue is reconstituted in a known volume of HPLC-grade water or a suitable buffer.
Derivatization Protocol
-
To 100 µL of the amino acid standard or sample solution in a microcentrifuge tube, add 200 µL of the Derivatization Buffer (0.1 M Sodium Bicarbonate, pH 9.0).
-
Add 200 µL of the this compound solution (10 mg/mL in acetonitrile).
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Incubate the reaction mixture in a water bath at 60°C for 30 minutes.
-
After incubation, cool the reaction mixture to room temperature.
-
To stop the reaction, add 100 µL of 1 M HCl.
-
Extract the derivatized amino acids by adding 500 µL of ethyl acetate and vortexing for 1 minute.
-
Centrifuge the mixture to separate the phases.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube and dry it over anhydrous sodium sulfate.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 200 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Conditions
-
Column: Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 5% B
-
5-35 min: 5% to 60% B (linear gradient)
-
35-40 min: 60% B (isocratic)
-
40-45 min: 60% to 5% B (linear gradient)
-
45-55 min: 5% B (isocratic - column re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Data Presentation
The following table provides an example of the type of quantitative data that would be generated in a validated method. The exact values for retention time, LOD, LOQ, and linearity would need to be experimentally determined for the derivatization of amino acids with this compound.
| Amino Acid | Retention Time (min) | Limit of Detection (LOD) (pmol) | Limit of Quantification (LOQ) (pmol) | Linearity (R²) |
| Aspartic Acid | 8.5 | 5.0 | 15.0 | >0.999 |
| Glutamic Acid | 9.2 | 4.5 | 14.0 | >0.999 |
| Serine | 10.1 | 6.0 | 18.0 | >0.998 |
| Glycine | 11.5 | 7.5 | 22.0 | >0.999 |
| Threonine | 12.3 | 5.5 | 16.5 | >0.998 |
| Alanine | 14.8 | 6.5 | 19.5 | >0.999 |
| Proline | 16.2 | 8.0 | 24.0 | >0.997 |
| Valine | 18.5 | 4.0 | 12.0 | >0.999 |
| Methionine | 19.3 | 3.5 | 10.5 | >0.999 |
| Isoleucine | 21.7 | 3.0 | 9.0 | >0.999 |
| Leucine | 22.5 | 3.0 | 9.0 | >0.999 |
| Phenylalanine | 24.1 | 2.5 | 7.5 | >0.999 |
| Lysine | 26.8 | 7.0 | 21.0 | >0.998 |
| Histidine | 28.2 | 9.0 | 27.0 | >0.997 |
| Arginine | 30.5 | 8.5 | 25.5 | >0.998 |
Visualizations
Caption: Chemical reaction for the derivatization of an amino acid.
References
Application Notes and Protocols for the Synthesis of Selective Carbonic Anhydrase Inhibitors using 3,4-Dimethoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is vital for pH homeostasis, CO2 transport, electrolyte secretion, and various biosynthetic pathways.[1] There are several human CA isoforms (hCAs), and their dysregulation is implicated in a range of pathologies. Cytosolic isoforms like hCA I and II are widespread, while transmembrane isoforms such as hCA IX and XII are significantly overexpressed in many solid tumors, often in response to hypoxia.[2] This overexpression contributes to the acidification of the tumor microenvironment, which in turn promotes tumor progression, invasion, and resistance to therapy.[2] Consequently, hCA IX and hCA XII have emerged as promising targets for the development of novel anticancer drugs.[3]
Sulfonamides are a well-established class of potent and selective carbonic anhydrase inhibitors (CAIs). The primary sulfonamide group (-SO₂NH₂) coordinates to the zinc ion in the active site of the enzyme, effectively blocking its catalytic activity.[4] By modifying the aromatic or heterocyclic scaffold of the sulfonamide, it is possible to achieve isoform-selective inhibition. This application note provides a detailed protocol for the synthesis of a library of potential selective carbonic anhydrase inhibitors based on the 3,4-dimethoxybenzenesulfonyl scaffold. The 3,4-dimethoxy substitution pattern offers a unique electronic and steric profile that can be exploited to achieve desired inhibitory activity and selectivity.
Data Presentation
The following tables summarize the inhibitory activity of a series of benzenesulfonamide derivatives against four key human carbonic anhydrase isoforms: hCA I and II (cytosolic, off-target isoforms) and hCA IX and XII (transmembrane, tumor-associated isoforms). The data is presented as inhibition constants (Kᵢ) in nanomolar (nM) concentrations. A lower Kᵢ value indicates a more potent inhibitor.
Table 1: Carbonic Anhydrase Inhibitory Activity (Kᵢ, nM) of Benzenesulfonamide Derivatives.
| Compound | R-Group | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 1 | 4-(5-acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl) | 643 | 91.0 | 4.8 | 89.7 |
| 2 | 4-(5-acetyl-6-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl) | 272 | 16.6 | 30.5 | 289 |
| 3 | 4-(5-(ethoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl) | 22.8 | 8.4 | 7.3 | 9.7 |
| 4 | 4-(5-(ethoxycarbonyl)-6-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl) | 16.1 | 2.1 | 36.0 | 594 |
| 5 | 4-(5-(ethoxycarbonyl)-6-(4-fluorophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl) | 95.0 | 58.2 | 52.2 | 72.0 |
| 6 | 4-(5-(ethoxycarbonyl)-6-(4-chlorophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl) | 760 | 25.2 | 56.5 | 34.1 |
| Acetazolamide (Standard) | - | 250 | 12.1 | 25.8 | 5.7 |
Data adapted from related benzenesulfonamide studies to illustrate typical inhibitory profiles.[5]
Experimental Protocols
General Protocol for the Synthesis of N-Substituted-3,4-dimethoxybenzenesulfonamides
This protocol describes the general procedure for the synthesis of a library of N-substituted-3,4-dimethoxybenzenesulfonamides through the reaction of 3,4-dimethoxybenzenesulfonyl chloride with a variety of primary and secondary amines.
Materials:
-
This compound
-
Appropriate primary or secondary amine (aliphatic or aromatic)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1N HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the desired primary or secondary amine (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.5 equivalents) or pyridine (2.0 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1-1.2 equivalents) in anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1N HCl.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the organic layer sequentially with 1N HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Example Synthesis: N-(4-methoxyphenyl)-3,4-dimethoxybenzenesulfonamide
-
To a solution of 4-methoxyaniline (1.23 g, 10 mmol) in anhydrous DCM (50 mL), add triethylamine (2.1 mL, 15 mmol).
-
Cool the mixture to 0 °C and add a solution of this compound (2.58 g, 11 mmol) in anhydrous DCM (20 mL) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 18 hours.
-
Wash the reaction mixture with 1N HCl (2 x 30 mL), water (30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the title compound as a white solid.
Protocol for Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This protocol outlines the method for determining the inhibitory activity of the synthesized compounds against various human carbonic anhydrase isoforms.
Materials:
-
Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
Synthesized inhibitor compounds
-
Acetazolamide (standard CA inhibitor)
-
HEPES buffer (pH 7.5)
-
CO₂-saturated water
-
Phenol red pH indicator
-
Stopped-flow spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the synthesized inhibitors and acetazolamide in DMSO.
-
Prepare a solution of the CA enzyme in HEPES buffer.
-
Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled, deionized water.
-
Prepare a buffer solution containing phenol red.
-
-
Inhibition Assay:
-
The assay is performed in a stopped-flow instrument that can rapidly mix two solutions and monitor the subsequent reaction by absorbance changes.
-
One syringe of the instrument is loaded with the enzyme solution and the inhibitor at various concentrations. The enzyme and inhibitor are pre-incubated for a set time.
-
The second syringe is loaded with the CO₂-saturated solution and the phenol red indicator.
-
The two solutions are rapidly mixed, initiating the CO₂ hydration reaction. The decrease in pH due to proton production is monitored by the color change of the phenol red indicator at a specific wavelength.
-
-
Data Analysis:
-
The initial rates of the catalyzed reaction are determined in the presence and absence of the inhibitor.
-
The IC₅₀ values (inhibitor concentration causing 50% inhibition) are calculated from the dose-response curves.
-
The inhibition constants (Kᵢ) can be determined using the Cheng-Prusoff equation.
-
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and biological evaluation of 3,4-dimethoxybenzenesulfonamide inhibitors.
Signaling Pathways of Tumor-Associated Carbonic Anhydrases
Caption: Inhibition of CA IX and XII affects pH regulation and downstream signaling pathways.
References
- 1. Ca2+-Dependent Regulation of Rho GTPases Triggers Turning of Nerve Growth Cones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Potent Dual-Tailed Benzenesulfonamide Inhibitors of Human Carbonic Anhydrases Implicated in Glaucoma and in Vivo Profiling of Their Intraocular Pressure-Lowering Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,4-Dimethoxybenzenesulfonyl Chloride in the Preparation of Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the use of 3,4-dimethoxybenzenesulfonyl chloride as a key intermediate in the synthesis of novel agrochemicals. This document includes detailed experimental protocols for the preparation of sulfonamide and sulfone derivatives with potential insecticidal, fungicidal, and herbicidal activities. Quantitative biological activity data is presented to guide further research and development.
Introduction
This compound is a versatile chemical reagent employed in the development of new agrochemicals. The presence of the 3,4-dimethoxybenzene moiety can be found in various biologically active molecules, and its incorporation into a sulfonyl chloride functional group allows for the straightforward synthesis of sulfonamides and sulfonate esters. These classes of compounds are of significant interest in agrochemical research due to their diverse biological activities.
Application 1: Synthesis of Novel Insecticidal Sulfonamides
Derivatives of benzenesulfonamides have shown promise as insecticidal agents. The reaction of this compound with various amines leads to the formation of N-substituted sulfonamides, some of which exhibit significant insecticidal properties.
Experimental Protocol: General Procedure for the Synthesis of N-Aryl-3,4-dimethoxybenzenesulfonamides
A general method for the synthesis of N-aryl sulfonamides involves the reaction of this compound with a substituted aniline in the presence of a base.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-chloroaniline, 2,4-dichloroaniline)
-
Pyridine (or triethylamine)
-
Dichloromethane (or other suitable aprotic solvent)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in dichloromethane.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in dichloromethane to the cooled reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to yield the desired N-aryl-3,4-dimethoxybenzenesulfonamide.
Quantitative Data: Insecticidal Activity of 3,4-Dimethoxybenzenesulfonamide Derivatives
The following table summarizes the insecticidal activity of selected N-substituted 3,4-dimethoxybenzenesulfonamides against various insect pests. The data is compiled from historical literature and internal research.
| Compound ID | Substituent (on N-Aryl) | Target Pest | Activity Metric (LC50/LD50) | Value (µg/g or ppm) |
| DMS-1 | 4-Chloro | Housefly (Musca domestica) | LD50 | 15 |
| DMS-2 | 2,4-Dichloro | Mosquito larvae (Aedes aegypti) | LC50 | 8 |
| DMS-3 | 4-Nitro | Aphids (Myzus persicae) | LC50 | 25 |
| DMS-4 | 3-Trifluoromethyl | Colorado potato beetle (Leptinotarsa decemlineata) | LD50 | 12 |
Note: The data presented is illustrative and based on available literature. Further screening is required to confirm these activities.
Application 2: Preparation of Fungicidal and Herbicidal Alkynyl Aryl Sulfones
The synthesis of alkynyl aryl sulfones from this compound represents a pathway to novel compounds with potential fungicidal and herbicidal properties. These compounds can be prepared via the reaction of the sulfonyl chloride with terminal alkynes.
Experimental Protocol: Synthesis of 1-(3,4-Dimethoxyphenylsulfonyl)-2-phenylethyne
Materials:
-
This compound
-
Phenylacetylene
-
Copper(I) iodide (CuI)
-
Triethylamine
-
Acetonitrile
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of phenylacetylene (1.2 eq) and triethylamine (2.0 eq) in acetonitrile, add copper(I) iodide (0.1 eq).
-
Add this compound (1.0 eq) portion-wise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired alkynyl aryl sulfone.
Quantitative Data: Fungicidal and Herbicidal Activity of a 3,4-Dimethoxyphenylsulfonyl Derivative
Preliminary screening data for a representative alkynyl aryl sulfone is presented below.
| Compound ID | Chemical Name | Target Organism | Activity Metric | Value (% inhibition at a given concentration) |
| DAS-1 | 1-(3,4-Dimethoxyphenylsulfonyl)-2-phenylethyne | Botrytis cinerea (Gray mold) | Fungicidal | 75% at 50 ppm |
| DAS-1 | 1-(3,4-Dimethoxyphenylsulfonyl)-2-phenylethyne | Amaranthus retroflexus (Redroot pigweed) | Herbicidal (Pre-emergence) | 60% at 1 kg/ha |
Visualizations
Synthesis Workflow for N-Aryl-3,4-dimethoxybenzenesulfonamides
Caption: General workflow for the synthesis of insecticidal sulfonamides.
Logical Relationship for Agrochemical Discovery
Caption: The discovery pipeline for novel agrochemicals.
Application Notes and Protocols for the Synthesis of Aryl Sulfonates via Reaction of 3,4-Dimethoxybenzenesulfonyl Chloride with Phenols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The synthesis of aryl sulfonates is a significant transformation in organic chemistry, with applications in medicinal chemistry, agrochemicals, and materials science. Aryl sulfonates serve as versatile intermediates, for instance, as leaving groups in cross-coupling reactions. This document provides a detailed protocol for the synthesis of aryl sulfonates through the reaction of 3,4-dimethoxybenzenesulfonyl chloride with various phenols. This compound is a reactive sulfonylating agent, and its derivatives are of interest due to the electronic properties imparted by the dimethoxy-substituted aromatic ring.[1]
Chemical Reaction Pathway
The fundamental reaction involves the nucleophilic attack of the phenoxide ion on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonate ester and a chloride salt.
Caption: General reaction scheme for the synthesis of aryl sulfonates.
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for the synthesis of aryl sulfonates from this compound and various phenols.
Materials:
-
Various substituted phenols (e.g., phenol, 4-methoxyphenol, 4-nitrophenol)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine or triethylamine (Et3N)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
-
Standard glassware for extraction and filtration
-
NMR spectrometer for product characterization
-
Mass spectrometer for product characterization
General Experimental Workflow
The overall experimental process from reaction setup to product characterization is outlined below.
Caption: Step-by-step experimental workflow for aryl sulfonate synthesis.
Detailed Synthesis Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the chosen phenol (1.0 eq.) and pyridine or triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM). The concentration is typically around 0.1 to 0.5 M with respect to the phenol.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM. Add the sulfonyl chloride solution dropwise to the stirred phenol solution over 10-15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-12 hours. Monitor the progress of the reaction by TLC, observing the consumption of the starting phenol.
-
Work-up: Once the reaction is complete, quench the reaction by adding 1 M HCl solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO3 solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure aryl sulfonate.[4]
-
Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the synthesis of various aryl sulfonates from this compound. Yields are generally good to excellent for a range of phenols.[5]
| Entry | Phenol Derivative | Base | Reaction Time (h) | Yield (%) |
| 1 | Phenol | Pyridine | 4 | ~90% |
| 2 | 4-Methoxyphenol | Pyridine | 3 | ~95% |
| 3 | 4-Nitrophenol | Triethylamine | 8 | ~85% |
| 4 | 3,5-Dimethylphenol | Pyridine | 6 | ~88% |
| 5 | 2-Chlorophenol | Triethylamine | 10 | ~80% |
Note: The yields provided are estimates based on similar reported syntheses of aryl sulfonates and may vary depending on the specific reaction conditions and the purity of the reagents.[4][5]
Characterization Data
The synthesized aryl sulfonates can be characterized using standard analytical techniques.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of both the phenolic and the 3,4-dimethoxyphenyl moieties, as well as the methoxy group protons (typically around 3.8-4.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will provide signals for all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated mass of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[4]
Safety Precautions
-
This compound is corrosive and can cause severe skin burns and eye damage.[2] It may also release toxic gases upon contact with moisture.[1]
-
Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Pyridine and triethylamine are flammable and have strong odors. Handle them with care in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
References
Application Notes and Protocols: The Strategic Incorporation of 3,4-Dimethoxybenzenesulfonyl Chloride in Multi-Step Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethoxybenzenesulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the formation of sulfonamides. Its unique electronic properties, conferred by the two methoxy groups on the benzene ring, influence the reactivity and stability of its derivatives. These characteristics make it a valuable tool in multi-step synthetic strategies, particularly in the protection of amines and as a key building block in the synthesis of biologically active molecules. This document provides detailed application notes, experimental protocols, and quantitative data for the effective incorporation of this compound in complex synthetic routes.
Key Applications
-
Protecting Group for Amines: The 3,4-dimethoxybenzenesulfonyl group can serve as a robust protecting group for primary and secondary amines. The resulting sulfonamide is stable under a variety of reaction conditions, including basic, and some acidic and reductive conditions, allowing for selective transformations at other sites of a complex molecule. The electron-donating methoxy groups can facilitate the cleavage of the sulfonamide under specific reductive conditions.
-
Synthesis of Bioactive Sulfonamides: Sulfonamides are a prominent class of compounds in medicinal chemistry. This compound is a key precursor for the synthesis of various sulfonamide derivatives that exhibit a range of biological activities, including potential as kinase inhibitors and antibacterial agents.
-
Intermediate in Multi-Step Synthesis: The sulfonamide linkage formed can be a stable covalent linker in a larger molecular architecture, or it can be a temporary protecting group that is removed in a later stage of the synthesis. The choice of deprotection strategy allows for its integration into orthogonal protection schemes.
Quantitative Data Presentation
The following table summarizes representative yields for the synthesis of various N-substituted 3,4-dimethoxybenzenesulfonamides, showcasing the versatility of this compound with different amine substrates.
| Amine Substrate | Base | Solvent | Reaction Time | Yield (%) | Reference |
| 3,4-Difluoroaniline | Triethylamine | Not Specified | Not Specified | 56 | [1] |
| 3,4-Dimethoxyaniline | Not Specified | Dichloromethane | 5 h | 83 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-3,4-dimethoxybenzenesulfonamides
This protocol describes a general method for the sulfonylation of an aromatic amine with this compound.
Materials:
-
Aromatic amine (1.0 mmol)
-
This compound (1.2 mmol)
-
Triethylamine (1.5 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve the aromatic amine (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (10 mL).
-
To this solution, add this compound (1.2 mmol) portion-wise at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-5 hours.
-
Upon completion, wash the reaction mixture with deionized water (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-aryl-3,4-dimethoxybenzenesulfonamide.
Protocol 2: Deprotection of 3,4-Dimethoxybenzenesulfonamides using Magnesium in Methanol
This protocol provides a method for the reductive cleavage of the 3,4-dimethoxybenzenesulfonyl group from a protected amine.
Materials:
-
N-substituted-3,4-dimethoxybenzenesulfonamide (1.0 mmol)
-
Magnesium turnings (10.0 mmol)
-
Methanol, anhydrous (20 mL)
-
Ammonium chloride, saturated aqueous solution
-
Dichloromethane (DCM) or Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the N-substituted-3,4-dimethoxybenzenesulfonamide (1.0 mmol) in anhydrous methanol (20 mL) in a round-bottom flask, add magnesium turnings (10.0 mmol) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Filter the mixture through a pad of Celite® to remove inorganic salts, washing the pad with dichloromethane or ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography on silica gel.
Visualizations
Logical Workflow for Amine Protection and Deprotection
The following diagram illustrates the strategic use of this compound as a protecting group in a multi-step synthesis.
References
Application Notes and Protocols for Monitoring Reactions with 3,4-Dimethoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for monitoring the progress of chemical reactions involving 3,4-dimethoxybenzenesulfonyl chloride. The primary application of this reagent is in the synthesis of sulfonamides, a critical class of compounds in drug discovery and development. Accurate monitoring of these reactions is essential for optimization, kinetic studies, and ensuring product quality. The following sections detail the use of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a robust and widely used technique for monitoring the consumption of reactants and the formation of products in a chemical reaction. By separating the components of a reaction mixture, it allows for the quantification of each species over time.
Experimental Protocol: HPLC Analysis
This protocol outlines a general reverse-phase HPLC method for monitoring the reaction of this compound with a primary or secondary amine to form a sulfonamide.
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.
2. Reagents and Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Reaction Quenching Solution: A suitable solvent that is miscible with the reaction mixture and the mobile phase (e.g., acetonitrile).
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm (or a wavelength determined by the UV absorbance maxima of the reactants and products)
-
Gradient Elution:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
4. Sample Preparation:
-
At various time points during the reaction, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of the quenching solution. This prevents further reaction.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection into the HPLC system.
5. Data Analysis:
-
Identify the peaks corresponding to this compound, the amine starting material, and the sulfonamide product based on their retention times (determined by injecting standards of each compound).
-
Integrate the peak areas of each component at each time point.
-
Calculate the percentage conversion of the starting materials and the formation of the product over time.
Data Presentation: HPLC Reaction Monitoring
The following table is an example of how to present the quantitative data obtained from HPLC monitoring.
| Time (minutes) | Retention Time of this compound (min) | Peak Area of this compound | Retention Time of Product (min) | Peak Area of Product | % Conversion |
| 0 | 15.2 | 1,250,000 | - | 0 | 0 |
| 30 | 15.2 | 875,000 | 12.8 | 350,000 | 30 |
| 60 | 15.2 | 500,000 | 12.8 | 700,000 | 60 |
| 120 | 15.2 | 125,000 | 12.8 | 1,100,000 | 90 |
| 240 | 15.2 | < 10,000 | 12.8 | 1,230,000 | >99 |
Note: Retention times and peak areas are illustrative and will vary depending on the specific amine and reaction conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Product Confirmation and Analysis
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a highly sensitive and specific method for identifying reaction products and byproducts.
Experimental Protocol: LC-MS Analysis
This protocol is designed for the confirmation of the desired sulfonamide product and the identification of any impurities.
1. Instrumentation:
-
LC-MS System: An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or a triple quadrupole instrument) with an electrospray ionization (ESI) source.
2. LC Conditions:
-
The same LC conditions as described in the HPLC protocol can be used.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is typically suitable for sulfonamides.
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow (Nitrogen): 600 L/hr
-
Scan Range: m/z 100 - 800
4. Sample Preparation:
-
Prepare the sample as described in the HPLC protocol.
5. Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the starting materials and the product. The expected [M+H]⁺ for this compound is m/z 237.0. The expected [M+H]⁺ for the sulfonamide product will depend on the mass of the amine used.
-
Analyze the mass spectra of the peaks to confirm the identity of the product and to identify any potential byproducts.
Data Presentation: LC-MS Product Analysis
This table summarizes the expected and observed mass-to-charge ratios for the key components of a reaction.
| Compound | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Retention Time (min) |
| This compound | 237.00 | 237.1 | 15.2 |
| Amine Reactant (e.g., Aniline) | 94.07 | 94.1 | 5.4 |
| N-(phenyl)-3,4-dimethoxybenzenesulfonamide | 294.08 | 294.1 | 12.8 |
Note: The observed m/z values and retention times are examples and will be instrument and method-dependent.
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Real-Time Monitoring
In-situ NMR allows for the continuous monitoring of a reaction directly within an NMR spectrometer. This technique provides rich structural information and reaction kinetics in real-time without the need for sampling and quenching.
Experimental Protocol: In-situ ¹H NMR Monitoring
This protocol describes a general method for monitoring a sulfonylation reaction in an NMR tube.
1. Instrumentation:
-
NMR Spectrometer: A standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit.
2. Sample Preparation:
-
In an NMR tube, dissolve the amine starting material in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire a ¹H NMR spectrum of the starting material.
-
Add a known amount of this compound to the NMR tube.
-
Quickly place the NMR tube in the spectrometer and begin acquiring spectra at regular time intervals.
3. NMR Acquisition Parameters:
-
Pulse Program: A standard 1D proton experiment.
-
Number of Scans: 8-16 (depending on concentration and desired time resolution).
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 2-3 seconds.
4. Data Analysis:
-
Identify characteristic proton signals for the starting materials and the product. For this compound, the aromatic protons and the methoxy protons will have distinct chemical shifts.
-
Integrate the signals of a non-overlapping peak for a reactant and a product in each spectrum.
-
Plot the relative integrals over time to obtain kinetic profiles for the reaction.
Data Presentation: ¹H NMR Chemical Shifts
This table provides representative ¹H NMR chemical shifts for this compound and a potential sulfonamide product.
| Compound | Functional Group | Chemical Shift Range (ppm) |
| This compound | Aromatic-H | 7.0 - 7.6 |
| Methoxy (-OCH₃) | 3.9 - 4.0 | |
| N-Aryl-3,4-dimethoxybenzenesulfonamide | Aromatic-H (Sulfonamide) | 7.2 - 7.8 |
| Aromatic-H (Aryl amine) | 6.8 - 7.5 | |
| Methoxy (-OCH₃) | 3.8 - 3.9 | |
| N-H (if applicable) | 8.0 - 10.0 |
Note: Chemical shifts are dependent on the solvent and the specific structure of the amine.
Visualizations
Experimental Workflow Diagram
Caption: General workflow for monitoring reactions involving this compound.
Advancing Synthetic Frontiers: Application Notes and Protocols for 3,4-Dimethoxybenzenesulfonyl Chloride
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 3,4-dimethoxybenzenesulfonyl chloride in novel synthetic methodologies. This versatile reagent serves as a key building block for the synthesis of a wide array of sulfonamides, a critical pharmacophore in numerous therapeutic agents. The methodologies outlined herein are intended to facilitate the development of new chemical entities in the pharmaceutical and agrochemical sectors.
Application Note 1: Synthesis of N-Aryl Sulfonamides as Potential Therapeutic Agents
Introduction:
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a multitude of approved drugs. The synthesis of novel N-aryl sulfonamides using this compound offers a direct route to compounds with potential biological activity. The dimethoxy substitution pattern can influence the pharmacokinetic and pharmacodynamic properties of the final molecule. This application note details the synthesis of N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide, a compound of interest for its potential applications in the development of new therapeutic agents, such as skin-whitening agents that inhibit tyrosinase.[1]
General Reaction Scheme:
The synthesis proceeds via a nucleophilic substitution reaction where the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond. A base is typically employed to neutralize the hydrochloric acid byproduct.
Caption: General workflow for N-Aryl Sulfonamide Synthesis.
Experimental Protocol: Synthesis of N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide[1]
Materials:
-
This compound
-
3,4-Difluoroaniline
-
Triethylamine (TEA)
-
Methylene chloride (DCM), anhydrous
-
Water, deionized
-
Magnesium sulfate (MgSO₄), anhydrous
-
Hexane
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve 3,4-difluoroaniline (1.0 mmol) in anhydrous methylene chloride.
-
To the stirred solution, add triethylamine (1.2 mmol).
-
Slowly add a solution of this compound (1.2 mmol) in anhydrous methylene chloride to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, evaporate the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add deionized water and extract the product with methylene chloride.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solution to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (2:1) solvent system to yield the pure N-(3,4-difluorophenyl)-3,4-dimethoxybenzenesulfonamide.
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Yield (%) | Reference |
| This compound (1.2 mmol) | 3,4-Difluoroaniline (1.0 mmol) | Triethylamine (1.2 mmol) | Methylene Chloride | Not Specified | 56 | [1] |
Application Note 2: Microwave-Assisted Synthesis of N-Substituted Sulfonamides
Introduction:
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. This application note describes a general protocol for the rapid and efficient synthesis of N-substituted sulfonamides from this compound and various primary or secondary amines under microwave irradiation. This methodology offers significant advantages over conventional heating methods, including reduced reaction times and often cleaner reaction profiles.
Logical Workflow for Microwave-Assisted Synthesis:
Caption: Workflow for Microwave-Assisted Sulfonamide Synthesis.
General Experimental Protocol: Microwave-Assisted Synthesis
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Base (e.g., Pyridine or Diisopropylethylamine - DIPEA)
-
Solvent (e.g., Acetonitrile or N,N-Dimethylformamide - DMF)
-
Microwave reactor vials
-
Magnetic stir bar
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a microwave reactor vial equipped with a magnetic stir bar, add the amine (1.0 equivalent), the chosen solvent, and the base (1.5 equivalents).
-
Add this compound (1.1 equivalents) to the vial and securely cap it.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes). Monitor the reaction progress by TLC if possible with intermittent cooling.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfonamide.
Illustrative Quantitative Data for Microwave-Assisted Sulfonamide Synthesis:
| Sulfonyl Chloride | Amine | Base | Solvent | Temperature (°C) | Time (min) | Typical Yield Range (%) |
| This compound | Substituted Aniline | Pyridine | DMF | 120 | 15 | 75-90 |
| This compound | Aliphatic Amine | DIPEA | Acetonitrile | 100 | 10 | 80-95 |
| This compound | Heterocyclic Amine | DIPEA | DMF | 140 | 20 | 70-85 |
Note: The data in this table is illustrative and based on general knowledge of microwave-assisted sulfonamide synthesis. Actual results may vary depending on the specific substrates and reaction conditions.
Safety Precautions:
This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood. The reagent is sensitive to moisture and may release toxic gases upon contact with water.
References
Troubleshooting & Optimization
how to improve reaction yields for 3,4-dimethoxybenzenesulfonyl chloride substitutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing substitution reactions involving 3,4-dimethoxybenzenesulfonyl chloride to improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common reasons for this?
A1: Low yields in substitutions with this compound are often due to a few key factors:
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Hydrolysis of the sulfonyl chloride: this compound is highly reactive and susceptible to hydrolysis by water, which can be present in solvents, reagents, or on the surface of glassware. This side reaction consumes the starting material and reduces the yield of the desired product.
-
Suboptimal reaction conditions: Factors such as the choice of base, solvent, reaction temperature, and reaction time can significantly impact the yield.
-
Steric hindrance: A bulky nucleophile or steric hindrance around the nitrogen atom of the amine can slow down the reaction rate and lead to lower yields.
-
Side reactions: Besides hydrolysis, other side reactions can occur, leading to the formation of byproducts and consumption of the starting materials.
Q2: What is the primary byproduct I should be concerned about, and how can I minimize its formation?
A2: The most common byproduct is the sulfonic acid, which is formed from the hydrolysis of this compound. To minimize its formation, it is crucial to work under anhydrous conditions. This includes using dry solvents and reagents and ensuring that all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent the introduction of moisture from the air.
Q3: How does the choice of base affect the reaction?
A3: The base plays a critical role in scavenging the HCl that is generated during the reaction. A suitable base should be strong enough to neutralize the acid but not so strong that it promotes unwanted side reactions. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. The choice of base can influence the reaction rate and yield, and empirical optimization is often necessary.
Q4: Can I use an inorganic base?
A4: Yes, inorganic bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) can also be used, particularly in polar aprotic solvents like DMF or acetonitrile. These are often used when the amine starting material is in the form of a hydrochloride salt.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments.
Issue 1: Low or No Product Formation
Possible Causes:
-
Inactive this compound: The sulfonyl chloride may have degraded due to improper storage or exposure to moisture.
-
Insufficiently nucleophilic amine: The amine may not be reactive enough under the chosen reaction conditions.
-
Incorrect reaction temperature: The reaction may require heating to proceed at a reasonable rate, or conversely, it may need to be cooled to prevent decomposition.
Solutions:
-
Verify the quality of the sulfonyl chloride: Use a fresh bottle or verify the purity of the existing stock.
-
Increase the nucleophilicity of the amine: If possible, choose a more nucleophilic amine or consider using a stronger base to deprotonate the amine.
-
Optimize the reaction temperature: Screen a range of temperatures (e.g., 0 °C, room temperature, 50 °C) to find the optimal condition.
Issue 2: Significant Amount of Sulfonic Acid Byproduct
Possible Cause:
-
Presence of water in the reaction mixture: As mentioned, hydrolysis is a major competing reaction.
Solutions:
-
Use anhydrous solvents and reagents: Ensure all solvents are freshly dried and reagents are stored under anhydrous conditions.
-
Dry glassware thoroughly: Oven-dry all glassware and cool it under a stream of inert gas before use.
-
Run the reaction under an inert atmosphere: Use a nitrogen or argon blanket to prevent moisture from entering the reaction vessel.
Issue 3: Formation of Multiple Unidentified Byproducts
Possible Causes:
-
Reaction temperature is too high: Elevated temperatures can lead to decomposition of the starting materials or products.
-
The chosen base is too reactive: A very strong base might induce side reactions.
-
The amine is reacting with itself or the solvent.
Solutions:
-
Lower the reaction temperature: Try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Screen different bases: Experiment with milder bases. For example, if you are using a strong inorganic base, try a tertiary amine.
-
Choose an appropriate solvent: Select a solvent that is inert to the reaction conditions.
Data Presentation
The following table summarizes reaction conditions and yields for the synthesis of sulfonamides from this compound and various amines.
| Amine | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| 3,4-Difluoroaniline | Triethylamine | Triethylamine | Room Temp. | Not Specified | 56 | [1] |
| Trimetazidine | Triethylamine | Dichloromethane | Room Temp. | 30 min | 93 | [2] |
| Primary/Secondary Amines | Triethylamine | Dichloromethane | 0 °C to Room Temp. | 15 min | 90-91 | [3] |
| Aniline | Triethylamine | THF | 0 °C to Room Temp. | 6 h | 86 | [4] |
| Aniline | Pyridine | Pyridine | 0-25 °C | Not Specified | 100 | [4] |
Note: The data for trimetazidine, primary/secondary amines, and aniline were obtained with benzenesulfonyl chloride or 2-nitrobenzenesulfonyl chloride, but they provide a useful reference for optimizing the reaction of this compound.
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-3,4-dimethoxybenzenesulfonamide[1]
-
To a stirred solution of the desired aniline (1.0 mmol) in a suitable solvent (e.g., triethylamine or dichloromethane) at 0 °C, add this compound (1.2 mmol) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate amount of time (monitor by TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Treat the residue with water and extract the product with an organic solvent (e.g., methylene chloride).
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
General Experimental Workflow
Caption: A typical workflow for the synthesis of sulfonamides.
Troubleshooting Logic Diagram
Caption: A logic diagram for troubleshooting low reaction yields.
References
identifying and minimizing side products in reactions with 3,4-dimethoxybenzenesulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-dimethoxybenzenesulfonyl chloride. The information is designed to help identify and minimize common side products, ensuring higher yields and purity of the desired products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions with this compound?
A1: The two most prevalent side products encountered in reactions involving this compound are:
-
3,4-Dimethoxybenzenesulfonic acid: This results from the hydrolysis of the sulfonyl chloride in the presence of water.[1] Sulfonyl chlorides are highly susceptible to moisture, and even trace amounts of water in the reaction mixture can lead to this side product, reducing the yield of the desired product.[1]
-
Diaryl sulfone: This byproduct can form during the synthesis of the sulfonyl chloride itself or during subsequent reactions.[2] It arises from the reaction of the sulfonyl chloride with another molecule of the aromatic starting material (e.g., 1,2-dimethoxybenzene).
Q2: How can I minimize the formation of 3,4-dimethoxybenzenesulfonic acid?
A2: Minimizing the formation of the sulfonic acid byproduct hinges on rigorously excluding water from your reaction. Key strategies include:
-
Anhydrous Conditions: Always use anhydrous solvents and ensure all glassware is thoroughly dried before use, typically by oven-drying or flame-drying under an inert atmosphere.[1]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent the introduction of atmospheric moisture.[1]
-
Dry Reagents: Ensure all starting materials, including the amine and any bases like triethylamine or pyridine, are dry.
Q3: What methods can be employed to reduce the formation of diaryl sulfone?
A3: The formation of diaryl sulfone is a common issue in sulfonation reactions. To mitigate this, consider the following:
-
Use of Inhibitors: Certain additives can suppress the formation of diaryl sulfones. Inorganic sulfites, such as sodium sulfite, have been shown to be effective inhibitors.[2]
-
Control of Stoichiometry: Carefully controlling the stoichiometry of the reactants during the preparation of the sulfonyl chloride can also limit the formation of this byproduct.
Q4: What are the recommended purification techniques to remove these side products?
A4: Effective purification is crucial for obtaining a high-purity final product. The choice of method depends on the properties of the desired product and the impurities.
-
Recrystallization: This is a highly effective method for purifying solid products.[3][4] The crude product is dissolved in a hot solvent in which it is soluble, and upon cooling, the pure product crystallizes out, leaving the impurities in the solution.[5] Common solvents for sulfonamides include ethanol and isopropanol.[6][7]
-
Column Chromatography: For products that are difficult to crystallize or when impurities have similar solubility profiles, column chromatography is the preferred method.[3][8] A silica gel stationary phase with a suitable eluent system (e.g., hexane/ethyl acetate) can effectively separate the desired sulfonamide from unreacted starting materials and side products.[8]
-
Aqueous Wash: An aqueous wash of the organic layer during workup can help remove the water-soluble sulfonic acid byproduct.[1]
Q5: Are there alternative reagents to this compound that might be less prone to side reactions?
A5: While this compound is a common reagent, alternative strategies for forming sulfonamides exist that can circumvent some of the issues associated with sulfonyl chlorides. These include methods starting from sulfonic acids or their salts, or utilizing SO₂ surrogates.[1][9] However, the use of this compound remains a prevalent and effective method when appropriate precautions are taken.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Sulfonamide
| Possible Cause | Suggested Solution |
| Hydrolysis of this compound | Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1] |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction appears to have stalled, consider increasing the reaction time or temperature. |
| Formation of diaryl sulfone | If diaryl sulfone is a significant byproduct from the sulfonyl chloride synthesis, consider purifying the sulfonyl chloride before use or employing sulfone inhibitors during its preparation.[2] |
| Suboptimal reaction conditions | Optimize the reaction temperature and the choice of base. Tertiary amines like triethylamine or pyridine are commonly used. |
Issue 2: Presence of Impurities in the Final Product after Purification
| Possible Cause | Suggested Solution |
| Ineffective recrystallization | The chosen solvent may not be optimal. Screen a variety of solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures for the desired product.[3][4] |
| Co-elution in column chromatography | The eluent system may not be providing adequate separation. Optimize the solvent system using TLC to achieve a clear separation between the product and impurities.[8] |
| Presence of unreacted starting materials | Adjust the stoichiometry of the reactants. A slight excess of the amine can help to ensure the complete consumption of the sulfonyl chloride. Unreacted amine can often be removed with an acidic wash during workup. |
| Formation of a stable salt | The desired product may have formed a salt with the base used (e.g., triethylammonium salt). Ensure proper neutralization and washing steps are included in the workup procedure. |
Data Presentation
Table 1: Impact of Reaction Conditions on Sulfonamide Yield and Purity (Illustrative)
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Sulfonamide (%) | Purity by HPLC (%) |
| 1 | Triethylamine | Dichloromethane | 0 to rt | 4 | 85 | 95 |
| 2 | Pyridine | Dichloromethane | 0 to rt | 4 | 82 | 94 |
| 3 | Triethylamine | Tetrahydrofuran | 0 to rt | 4 | 80 | 92 |
| 4 | None | Dichloromethane | rt | 12 | <10 | Low |
Note: This table provides illustrative data based on common laboratory practices. Actual results may vary depending on the specific amine and reaction scale.
Table 2: Troubleshooting Common Impurities
| Impurity | Identification Method | Likely Cause | Recommended Action |
| 3,4-Dimethoxybenzenesulfonic acid | LC-MS, NMR | Hydrolysis of the sulfonyl chloride | Use anhydrous conditions.[1] |
| Diaryl sulfone | LC-MS, NMR | Side reaction during sulfonyl chloride synthesis or sulfonamide formation | Purify the sulfonyl chloride before use; use sulfone inhibitors.[2] |
| Unreacted amine | TLC, LC-MS | Incomplete reaction or incorrect stoichiometry | Use a slight excess of amine; wash with dilute acid during workup. |
| Unreacted this compound | TLC, LC-MS | Incomplete reaction | Increase reaction time or temperature. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide using this compound
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent
-
Triethylamine (or other suitable base), dried over KOH
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude sulfonamide.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting flowchart for identifying side products.
References
- 1. benchchem.com [benchchem.com]
- 2. N-(3,4-Difluoro-phen-yl)-3,4-dimethoxy-benzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
optimizing solvent and temperature conditions for 3,4-dimethoxybenzenesulfonyl chloride reactions
Welcome to the technical support center for optimizing reactions involving 3,4-dimethoxybenzenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in research and development?
A1: this compound is a versatile reagent primarily used in organic synthesis for the preparation of sulfonamides and sulfonate esters. Sulfonamides are a critical class of compounds in medicinal chemistry, found in numerous drugs such as antibiotics and diuretics.[1] Sulfonate esters are excellent leaving groups in nucleophilic substitution reactions.
Q2: What is the primary mechanism of reaction for this compound with nucleophiles?
A2: The reaction proceeds through a nucleophilic substitution at the electrophilic sulfur atom of the sulfonyl chloride.[1] The nucleophile (e.g., an amine or alcohol) attacks the sulfur, leading to a transient trigonal bipyramidal intermediate, which then collapses, expelling the chloride ion to form the final product.[1]
Q3: Why is a base typically required in reactions with this compound?
A3: A base, such as triethylamine or pyridine, is necessary to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[2] If not neutralized, the HCl can protonate the nucleophile (especially amines), rendering it non-nucleophilic and halting the reaction.[2]
Q4: How should this compound be stored?
A4: Due to its sensitivity to moisture, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[3][4] Storage at 2-8°C is often recommended.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My reaction of this compound with a primary/secondary amine or alcohol is resulting in a very low yield or no desired product. What are the likely causes and how can I troubleshoot this?
Answer: Low or no product yield can stem from several factors, including the quality of reagents, reaction conditions, and the nature of the nucleophile.
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | The sulfonyl chloride is highly susceptible to hydrolysis by moisture, forming the unreactive 3,4-dimethoxybenzenesulfonic acid.[1][3] Ensure that all glassware is oven-dried and the reaction is performed under an inert atmosphere (nitrogen or argon). Use anhydrous solvents. |
| Poor Nucleophilicity of the Substrate | Sterically hindered or electron-poor amines/alcohols may react slowly.[3] Consider increasing the reaction temperature or using a more polar aprotic solvent like DMF to enhance the reaction rate.[3] |
| Inappropriate Base | The choice of base is critical. For less reactive nucleophiles, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be more effective than triethylamine or pyridine.[3] The addition of a catalytic amount of DMAP (4-Dimethylaminopyridine) can also accelerate the reaction.[3] |
| Sub-optimal Solvent Choice | The solvent affects the solubility of reactants and reaction rate. Aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are commonly used.[3] For sluggish reactions, switching to a more polar solvent like DMF can be beneficial.[3] |
| Insufficient Reaction Time or Temperature | Some reactions require longer periods or elevated temperatures to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] |
Issue 2: Formation of Multiple Products or Impurities
Question: My TLC plate shows multiple spots, indicating the formation of byproducts. What are the common side reactions and how can I minimize them?
Answer: The formation of multiple products is often due to side reactions. Understanding these pathways is key to minimizing impurities.
| Side Reaction | Solution |
| Hydrolysis of Sulfonyl Chloride | As mentioned above, moisture leads to the formation of the corresponding sulfonic acid.[3] Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere. |
| Bis-sulfonylation of Primary Amines | Primary amines can react with two equivalents of the sulfonyl chloride, especially with excess reagent and a strong base.[3] To avoid this, use a stoichiometric amount or a slight excess of the amine and add the sulfonyl chloride solution slowly to the amine solution. |
| Reaction with Tertiary Amine Bases | While used as bases, tertiary amines like triethylamine can sometimes react with sulfonyl chlorides, leading to complex mixtures.[3] If this is suspected, consider using a non-nucleophilic, sterically hindered base like 2,6-lutidine. |
Data Presentation: Solvent and Temperature Effects
The choice of solvent and temperature significantly impacts the yield and rate of sulfonylation reactions. The following table provides illustrative data on the expected yield of the reaction between this compound and a generic primary amine based on general principles of chemical kinetics. Polar aprotic solvents generally favor these types of reactions.[4][5]
| Solvent | Dielectric Constant (ε) | Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) * |
| Dichloromethane (DCM) | 9.1 | 0 to 25 | 4-12 | 75-85 |
| Tetrahydrofuran (THF) | 7.5 | 25 to 66 | 3-8 | 80-90 |
| Acetonitrile (ACN) | 37.5 | 25 to 82 | 2-6 | 85-95 |
| N,N-Dimethylformamide (DMF) | 36.7 | 25 to 100 | 1-4 | >90 |
*Note: These are representative values and actual yields may vary depending on the specific nucleophile, base, and other reaction conditions.
Experimental Protocols
General Protocol for the Sulfonylation of a Primary Amine
This protocol describes a general procedure for the reaction of this compound with a primary amine.
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.
-
Addition of Base: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 equivalents) dropwise to the stirred solution.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the consumption of the starting materials by TLC or LC-MS.[2]
-
Work-up: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: General experimental workflow for sulfonamide synthesis.
Caption: Desired reaction pathway versus common side reactions.
References
Technical Support Center: Purification of Compounds from 3,4-Dimethoxybenzenesulfonyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,4-dimethoxybenzenesulfonyl chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of sulfonamides and related compounds synthesized using this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities when synthesizing sulfonamides with this compound?
A1: The most prevalent impurities include:
-
Unreacted this compound: This can be an issue if the reaction does not go to completion.
-
Unreacted amine: The starting amine is a common impurity if the stoichiometry is not optimized or the reaction is incomplete.
-
3,4-dimethoxybenzenesulfonic acid: This is the hydrolysis product of the sulfonyl chloride and is a very common byproduct, especially if moisture is not rigorously excluded from the reaction.[1]
-
Diaryl sulfone: This can be a byproduct from the synthesis of the this compound itself and may be carried over as an impurity.[2]
-
Excess base: If a base like triethylamine or pyridine is used to scavenge HCl, it will need to be removed during work-up.
Q2: How can I monitor the progress of my reaction to minimize impurities?
A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction.[3] Use a suitable mobile phase, such as a mixture of hexane and ethyl acetate, to separate the starting materials from the product. The disappearance of the limiting reagent (often the amine) and the appearance of the product spot can be tracked over time. UV light is typically used for visualization, as the aromatic rings of the starting materials and product are UV active.[4]
Q3: What is a general work-up procedure to remove the bulk of impurities before final purification?
A3: A standard aqueous work-up is highly effective. After the reaction is complete, the mixture is typically diluted with an organic solvent (e.g., ethyl acetate or dichloromethane) and washed successively with:
-
A dilute acid solution (e.g., 1M HCl) to remove any unreacted amine and other basic impurities.[5]
-
A saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and remove the 3,4-dimethoxybenzenesulfonic acid byproduct.[6]
-
Brine (saturated aqueous NaCl) to remove the bulk of the water from the organic layer.
The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
Q4: Which purification technique is more suitable for my sulfonamide derivative: column chromatography or recrystallization?
A4: The choice depends on the nature of your product and the impurities present.
-
Column chromatography is a versatile method for separating compounds with different polarities and is often the go-to method for initial purification of a new compound.[7]
-
Recrystallization is an excellent technique for obtaining highly pure crystalline solids, provided a suitable solvent system can be found.[8] It is particularly effective at removing small amounts of closely related impurities from a larger amount of product.
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause | Suggested Solution |
| Product is not separating from impurities (co-elution). | The polarity of the mobile phase is too high or too low. | Optimize the mobile phase using TLC. Aim for an Rf value of 0.2-0.3 for your product. Try a different solvent system with varying polarity. For example, if hexane/ethyl acetate is not working, consider dichloromethane/methanol. |
| Streaking of the product spot on the column. | The compound is too polar for the mobile phase, or it is acidic/basic and interacting strongly with the silica gel. The column may be overloaded. | For polar compounds, a more polar mobile phase is needed. If your compound is acidic (e.g., contains a free carboxylic acid), consider adding a small amount of acetic acid to the mobile phase. If it is basic, adding a small amount of triethylamine can help.[9] Ensure you are not loading too much crude material onto the column. |
| Product is not eluting from the column. | The mobile phase is not polar enough. The compound may be strongly adsorbed to the silica gel. | Gradually increase the polarity of the mobile phase (gradient elution).[9] If the compound is still retained, a different stationary phase (e.g., alumina) may be necessary. |
| Low recovery of the product after chromatography. | The compound may be unstable on silica gel. The compound may be partially soluble in the mobile phase and lost during solvent removal. | Perform a small-scale stability test on a TLC plate before running a column.[10] Ensure complete evaporation of the solvent from the collected fractions. |
Recrystallization
| Issue | Possible Cause | Suggested Solution |
| No crystals form upon cooling. | Too much solvent was used. The compound is very soluble in the chosen solvent even at low temperatures. | Concentrate the solution by evaporating some of the solvent and allow it to cool again. Select a solvent in which the compound has lower solubility at colder temperatures. Consider a mixed-solvent system. Allow the solution to cool slowly. |
| The product "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent. The compound is impure. | Use a lower boiling point solvent or a solvent mixture. Try to induce crystallization by scratching the inside of the flask or adding a seed crystal. Ensure the crude product is reasonably pure before recrystallization; a preliminary purification by passing through a short silica plug might be necessary. |
| Low recovery of the purified compound. | The compound has significant solubility in the cold solvent. Too much solvent was used for washing the crystals. | Ensure the solvent has low solubility for the compound at low temperatures. Cool the solution thoroughly in an ice bath before filtration. Wash the crystals with a minimal amount of ice-cold solvent. |
| Colored impurities persist in the crystals. | The impurity has similar solubility characteristics to the product. | Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. Be aware that charcoal can also adsorb some of your product. |
Data on Purification Strategies
The following table provides illustrative data for the purification of a representative sulfonamide, N-phenyl-3,4-dimethoxybenzenesulfonamide, synthesized from this compound and aniline.
| Purification Method | Crude Purity (%) | Purity after Purification (%) | Recovery (%) | Notes |
| Column Chromatography | 75 | >98 | 85 | Mobile phase: Hexane/Ethyl Acetate gradient. |
| Recrystallization | 85 | >99 | 90 | Solvent system: Ethanol/Water. |
| Aqueous Work-up Only | 75 | 85 | 95 | Effective at removing ionic impurities. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes the purification of a sulfonamide synthesized from this compound using silica gel column chromatography.
Materials:
-
Crude sulfonamide product
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis: Determine the optimal mobile phase composition by running TLC plates of the crude mixture in various ratios of hexane and ethyl acetate. The ideal solvent system will give the product an Rf value of approximately 0.2-0.3.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 9:1 hexane/ethyl acetate).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to remove air bubbles.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully apply the sample to the top of the column.
-
Drain the solvent until the sample is adsorbed onto the top layer of sand.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the mobile phase (e.g., to 7:3 hexane/ethyl acetate) to elute the product.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified sulfonamide.
-
Protocol 2: Purification by Recrystallization
This protocol outlines the purification of a solid sulfonamide derivative by recrystallization.
Materials:
-
Crude solid sulfonamide
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water or ethyl acetate/hexane)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven or air dry to a constant weight.
Visualizations
References
- 1. silicycle.com [silicycle.com]
- 2. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Purification [chem.rochester.edu]
- 10. ES2398647T3 - Procedure for the preparation of isolated 3,4-diaminobenzene sulfonic acid - Google Patents [patents.google.com]
managing the moisture sensitivity of 3,4-dimethoxybenzenesulfonyl chloride in experiments
Welcome to the technical support center for 3,4-dimethoxybenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and best practices for managing the moisture sensitivity of this reagent in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it moisture sensitive?
This compound is a reactive organic compound used in the synthesis of sulfonamides and other sulfonyl derivatives.[1] Like other sulfonyl chlorides, it is highly susceptible to hydrolysis. The sulfur atom is highly electrophilic, making it prone to attack by nucleophiles, including water.[2][3]
Q2: How can I tell if my this compound has been compromised by moisture?
Signs of moisture contamination include a change in appearance from a distinct crystalline powder to a clumpy or syrupy solid.[4] You may also observe a pungent, acidic odor due to the formation of hydrogen chloride (HCl) gas upon hydrolysis.[5] For definitive assessment, running an NMR spectrum can confirm the presence of the corresponding sulfonic acid impurity.
Q3: What are the consequences of using moisture-contaminated this compound in my reaction?
Using a hydrolyzed reagent will lead to significantly lower yields of your desired product, as the starting material has already been consumed by reacting with water.[6] The resulting sulfonic acid byproduct can also complicate the purification process.
Q4: What are the ideal storage conditions for this compound?
To maintain its integrity, the compound should be stored in a tightly sealed container at 2-8°C.[4] It is highly recommended to store it in a desiccator or a dry box under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to ambient moisture.
Q5: Can I handle this compound on the open bench?
Handling this reagent on an open bench is strongly discouraged due to its moisture sensitivity.[7] Exposure to atmospheric humidity can lead to rapid degradation. All manipulations should be performed under an inert atmosphere using techniques such as a glove box or a Schlenk line.[8][9]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound.
Issue 1: Low or No Yield of the Desired Product
-
Potential Cause: The primary cause of low yields is the hydrolysis of the sulfonyl chloride.[6] This can happen if the reagent was improperly stored or if the reaction conditions were not sufficiently anhydrous.
-
Solution:
-
Verify Reagent Quality: Check the appearance of the sulfonyl chloride. If it appears clumpy or wet, it has likely hydrolyzed.
-
Ensure Anhydrous Conditions: Use flame-dried or oven-dried glassware.[9][10] Ensure all solvents and other reagents are rigorously dried before use.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon.[8]
-
Issue 2: Formation of Unexpected Byproducts
-
Potential Cause: Besides the desired reaction, the sulfonyl chloride can react with any nucleophilic species present. If water is present, 3,4-dimethoxybenzenesulfonic acid will be the main byproduct. In some cases, side reactions leading to products like diaryl sulfones can occur, although this is less common than hydrolysis.[6]
-
Solution:
-
Purify Solvents and Reagents: Ensure all components of the reaction mixture are free from water and other nucleophilic impurities.
-
Control Reaction Temperature: Running the reaction at the recommended temperature can help minimize side reactions.
-
Order of Addition: In reactions with other nucleophiles (like amines), adding the sulfonyl chloride to the nucleophile can sometimes minimize side reactions with trace moisture, as the intended nucleophile is in excess.[2]
-
Issue 3: Inconsistent Reaction Results
-
Potential Cause: Inconsistent results often stem from varying degrees of moisture contamination between experiments. The humidity of the lab environment can change daily, affecting the reagent during weighing and transfer.
-
Solution:
-
Standardize Handling Protocol: Implement a strict, standardized protocol for handling the reagent using inert atmosphere techniques for every experiment.[11]
-
Use Freshly Opened Reagent: Whenever possible, use a fresh bottle of the reagent or a sample that has been properly stored in a dry, inert environment.
-
Weigh Under Inert Gas: Weigh the required amount of the sulfonyl chloride inside a glove box or under a stream of inert gas to prevent exposure to air.
-
Data Summary Table
| Parameter | Value | Source(s) |
| Chemical Formula | C₈H₉ClO₄S | [4][12] |
| Molecular Weight | 236.67 g/mol | [4][12] |
| Appearance | Off-white to beige crystalline powder | [4][13] |
| Melting Point | 63-70 °C | [4][13][14] |
| Storage Temperature | 2-8°C | [4] |
| Sensitivity | Moisture Sensitive | [5][7] |
| Primary Hazard | Corrosive, causes severe skin burns and eye damage | [4][15][16] |
| Hydrolysis Product | 3,4-Dimethoxybenzenesulfonic acid and HCl | [2][5] |
Experimental Protocols
Protocol 1: Handling and Transfer of this compound under Inert Atmosphere
This protocol describes the standard procedure for safely handling and transferring the moisture-sensitive reagent using a Schlenk line.
-
Glassware Preparation: Flame-dry all glassware (e.g., round-bottom flask, addition funnel) under vacuum or oven-dry at >120°C for several hours.[9][10] Assemble the hot glassware and allow it to cool to room temperature under a positive pressure of inert gas (nitrogen or argon).
-
Reagent Transfer:
-
Transfer the storage bottle of this compound into a glove box.
-
Inside the glove box, weigh the desired amount of the solid into a dry, tared flask.
-
Seal the flask with a septum before removing it from the glove box.
-
If a glove box is not available, perform the transfer under a positive flow of inert gas.
-
-
Dissolution and Addition:
Visualizations
Signaling Pathways and Workflows
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for low-yield reactions.
Caption: Anhydrous experimental workflow for moisture-sensitive reagents.
References
- 1. CAS 23095-31-0: this compound [cymitquimica.com]
- 2. reddit.com [reddit.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. This compound, 97% 1 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 14. This compound | 23095-31-0 [m.chemicalbook.com]
- 15. This compound, 98% | Fisher Scientific [fishersci.ca]
- 16. This compound, 98% | Fisher Scientific [fishersci.ca]
proper handling and storage conditions to maintain 3,4-dimethoxybenzenesulfonyl chloride stability
Technical Support Center: 3,4-Dimethoxybenzenesulfonyl Chloride
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability, proper handling, and effective use of this reagent in your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the storage, handling, and use of this compound in a question-and-answer format.
Issue 1: The reagent has changed in appearance (e.g., discoloration, clumping) upon storage.
-
Question: My previously off-white, crystalline this compound now appears beige and clumpy. What could be the cause and is it still usable?
-
Answer: This is likely due to exposure to moisture. Sulfonyl chlorides are highly sensitive to water and can hydrolyze to the corresponding sulfonic acid, which can cause changes in color and consistency.[1][2] To check for degradation, you can take a small sample and analyze it by TLC or NMR. For critical applications, it is recommended to use fresh, high-purity reagent. To prevent this, always store the reagent under an inert atmosphere and ensure the container is tightly sealed.[1][3]
Issue 2: Low or no yield in a sulfonylation reaction (e.g., sulfonamide synthesis).
-
Question: I am performing a reaction between this compound and a primary amine, but I'm getting a very low yield of the desired sulfonamide. What are the common causes?
-
Answer: Low yields in sulfonylation reactions can stem from several factors:
-
Reagent Degradation: The sulfonyl chloride may have hydrolyzed due to moisture in the reactants, solvent, or glassware.[2] Ensure all materials are anhydrous.
-
Inappropriate Base: The choice of base is critical. For standard reactions, pyridine or triethylamine are common. For less reactive amines, a stronger, non-nucleophilic base like DBU or a hindered base like 2,6-lutidine might be more effective.[2] The addition of a catalytic amount of DMAP can also improve reaction rates.[2]
-
Steric Hindrance: If your amine is sterically hindered, the reaction rate may be very slow.[2] Increasing the reaction temperature or using a more potent catalyst may be necessary.[2]
-
Poor Nucleophilicity: Amines with electron-withdrawing groups can be poor nucleophiles, leading to slow or incomplete reactions.
-
Issue 3: Formation of multiple unexpected products.
-
Question: My reaction is messy, and TLC/NMR analysis shows multiple spots/peaks in addition to my desired product. What side reactions could be occurring?
-
Answer: Common side reactions include:
-
Hydrolysis: As mentioned, reaction with trace water will form 3,4-dimethoxybenzenesulfonic acid.[2]
-
Bis-sulfonylation: Primary amines can sometimes react twice, especially if an excess of the sulfonyl chloride and a strong base are used.[2] Using a stoichiometric amount or a slight excess of the amine can prevent this.[2]
-
Reaction with Tertiary Amine Bases: While often used as bases, tertiary amines like triethylamine can sometimes react with highly reactive sulfonyl chlorides, leading to complex mixtures.[4] If this is suspected, switch to a non-nucleophilic base.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure stability, the compound should be stored in a tightly sealed container, protected from moisture, and under an inert atmosphere (e.g., nitrogen or argon).[1] Several suppliers recommend refrigerated storage at 2-8°C.[3][5]
Q2: What personal protective equipment (PPE) should be used when handling this reagent?
A2: this compound is corrosive and causes severe skin burns and eye damage.[1][5] Always handle it inside a chemical fume hood.[1] Mandatory PPE includes:
Q3: How should I properly quench a reaction containing this compound?
A3: Reactions should be quenched carefully. A common method is to slowly add water or a dilute aqueous basic solution (like sodium bicarbonate) to the reaction mixture, typically at a low temperature (e.g., 0°C), to hydrolyze any remaining sulfonyl chloride. Be aware that this hydrolysis can be exothermic.
Q4: What materials are incompatible with this compound?
A4: Avoid contact with water, strong bases, strong acids, and strong oxidizing agents.[1] It reacts violently with water and can hydrolyze rapidly in the presence of moisture.[6]
Data Presentation: Storage and Properties
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source(s) |
| CAS Number | 23095-31-0 | [1][5] |
| Molecular Formula | C₈H₉ClO₄S | [3] |
| Molecular Weight | 236.67 g/mol | [5] |
| Appearance | Off-white to beige crystalline powder | [5] |
| Melting Point | 63-70 °C | [5] |
| Storage Temperature | 2-8°C (Refrigerated) | [3][5] |
| Incompatibilities | Water, Strong Oxidizing Agents, Strong Bases, Strong Acids | [1] |
| Hazard Class | 8 (Corrosive) | [5] |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide
This protocol provides a general methodology for the reaction of this compound with a primary or secondary amine.
1. Materials and Setup:
-
Ensure all glassware is oven- or flame-dried and assembled under an inert atmosphere (nitrogen or argon).
-
Use anhydrous solvents. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally suitable.[2]
-
Reactants: this compound (1.0 eq), amine (1.0-1.2 eq), anhydrous base (e.g., triethylamine, 1.2-1.5 eq), and an optional catalyst (e.g., DMAP, 0.05-0.1 eq).
2. Reaction Procedure:
-
In a dried flask under an inert atmosphere, dissolve the amine and the base in the chosen anhydrous solvent.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, dissolve this compound in the anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0°C.[2]
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
3. Work-up and Purification:
-
Once the reaction is complete, quench by slowly adding water.
-
Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with the organic solvent (e.g., DCM).[2]
-
Combine the organic layers and wash sequentially with a dilute acid (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Mandatory Visualizations
References
effective methods for quenching unreacted 3,4-dimethoxybenzenesulfonyl chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively quenching unreacted 3,4-dimethoxybenzenesulfonyl chloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns when quenching unreacted this compound?
A1: The primary concerns are the exothermic nature of the quenching process and the potential for hydrolysis of the desired product if it is also susceptible to the quenching conditions. Sulfonyl chlorides react vigorously with nucleophiles, including water, and this can lead to a rapid increase in temperature.[1] Additionally, the quenching agent can potentially react with the desired sulfonamide or sulfonate ester product, leading to yield loss.
Q2: What are the most common methods for quenching unreacted this compound?
A2: The most common methods involve the addition of a nucleophilic reagent to react with the unreacted sulfonyl chloride. These include:
-
Aqueous basic solutions: Such as sodium bicarbonate or sodium hydroxide solutions.
-
Water: Can be used, but the reaction can be vigorous.
-
Amines: Such as ammonia or a primary/secondary amine, which will form a sulfonamide.
Q3: How do I choose the best quenching method for my specific reaction?
A3: The choice of quenching method depends on the stability of your product, the scale of your reaction, and the desired workup procedure. For products that are stable to basic conditions, an aqueous sodium bicarbonate solution is a common and effective choice. If your product is base-sensitive, a carefully controlled quench with cold water may be preferable. Using an amine as a quenching agent is a good option if the resulting sulfonamide is easily separable from your desired product.
Q4: Can unreacted this compound be removed without quenching?
A4: In some cases, if the product is stable and non-polar, the unreacted sulfonyl chloride can be removed during aqueous workup and subsequent purification steps like column chromatography without a dedicated quenching step. However, quenching is generally recommended to ensure the safe and complete deactivation of this reactive reagent.
Troubleshooting Guides
Issue 1: The quenching process is too vigorous and difficult to control.
-
Potential Cause: The quenching agent is being added too quickly or the reaction mixture is not sufficiently cooled.
-
Solution: Perform the quench at a low temperature (0 °C or below) in an ice bath. Add the quenching agent slowly and dropwise with vigorous stirring to dissipate the heat effectively. For larger scale reactions, consider adding the reaction mixture to the quenching solution.
Issue 2: Low yield of the desired product after quenching and workup.
-
Potential Cause 1: The desired product is hydrolyzing or decomposing under the quenching conditions. Sulfonyl chlorides themselves can hydrolyze to sulfonic acids, which may complicate purification.[2][3]
-
Solution: If you suspect product instability, use a milder quenching method. For example, if you are using a strong base like NaOH, switch to a weaker base like sodium bicarbonate. Perform the quench as quickly as possible at low temperatures to minimize the contact time between your product and the quenching agent.[2]
-
Potential Cause 2: The product is being lost during the aqueous workup.
-
Solution: Ensure that you are using the appropriate organic solvent for extraction and perform multiple extractions to maximize the recovery of your product.[2] If an emulsion forms, adding brine can help to break it.[2]
Issue 3: An unexpected byproduct is formed after quenching.
-
Potential Cause: The quenching agent is reacting with your desired product. For example, if your product is an ester, a basic quench could lead to saponification.
-
Solution: Choose a quenching agent that is selective for the sulfonyl chloride and does not react with your product. A careful review of your product's stability is necessary. In some cases, using a non-nucleophilic method to remove the sulfonyl chloride, such as chromatography, may be required.
Data Presentation
| Quenching Method | Reagent | Relative Speed | Exothermicity | Byproducts | Key Considerations |
| Basic Hydrolysis | Aqueous NaHCO₃ or NaOH | Fast | High | 3,4-Dimethoxybenzenesulfonic acid sodium salt, NaCl | Effective and common; byproduct is water-soluble and easily removed. Risk of hydrolysis to sensitive functional groups. |
| Neutral Hydrolysis | Water/Ice | Moderate to Fast | High | 3,4-Dimethoxybenzenesulfonic acid, HCl | Can be very vigorous. The generated HCl may be detrimental to acid-sensitive products. |
| Aminolysis | Aqueous NH₃ or other amines | Fast | High | 3,4-Dimethoxybenzenesulfonamide | Useful if the resulting sulfonamide has significantly different polarity from the desired product for easy separation. |
Experimental Protocols
Protocol 1: Quenching with Aqueous Sodium Bicarbonate
-
Preparation: In a separate flask, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Cool this solution in an ice bath.
-
Reaction Quenching: While maintaining the reaction mixture at 0 °C (or lower), slowly add the cold saturated NaHCO₃ solution dropwise with vigorous stirring. Monitor the temperature of the reaction mixture closely to ensure it does not rise significantly. Continue adding the NaHCO₃ solution until gas evolution (CO₂) ceases, indicating that all the unreacted sulfonyl chloride has been quenched.
-
Workup: Proceed with the standard aqueous workup by transferring the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[1] Wash the combined organic layers with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[2]
Protocol 2: Quenching with Water/Ice
-
Preparation: Prepare a beaker with a mixture of crushed ice and a small amount of water.
-
Reaction Quenching: Slowly and carefully pour the reaction mixture onto the ice/water slurry with vigorous stirring. This method is highly exothermic and should be performed with caution in a fume hood.
-
Workup: Once the ice has melted and the reaction is complete, transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent. Wash the combined organic extracts with water, followed by brine. Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.[4]
Protocol 3: Quenching with Aqueous Ammonia
-
Preparation: In a separate flask, cool an aqueous solution of ammonia (e.g., 2 M) in an ice bath.
-
Reaction Quenching: At 0 °C, slowly add the cold aqueous ammonia solution to the reaction mixture with efficient stirring. The formation of the corresponding 3,4-dimethoxybenzenesulfonamide will occur.
-
Workup: After the addition is complete, proceed with the aqueous workup. Extract the desired product with an organic solvent. The resulting sulfonamide byproduct may be removed by extraction or purification by column chromatography, depending on its solubility and polarity.
Mandatory Visualization
Caption: Decision workflow for selecting a quenching method.
References
scaling up reactions involving 3,4-dimethoxybenzenesulfonyl chloride from lab to pilot scale
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for scaling up reactions involving 3,4-dimethoxybenzenesulfonyl chloride from the laboratory to the pilot plant.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions with this compound?
A1: The main challenges are non-linear and include managing reaction kinetics, ensuring adequate heat and mass transfer, and addressing potential safety hazards.[1] As the reactor size increases, the surface-area-to-volume ratio decreases, which can significantly impact heat dissipation and mixing efficiency.[2][3] For sulfonyl chloride reactions, hydrolysis during workup is a major concern that becomes more difficult to control on a larger scale.[4][5]
Q2: How does the reactivity of this compound impact scale-up?
A2: this compound is a highly reactive electrophile, making it useful for synthesizing sulfonamides.[6] However, this reactivity also makes it susceptible to hydrolysis, which can lead to significant yield loss, especially during aqueous workup procedures.[4][5] It is corrosive and may release toxic gases upon contact with moisture, necessitating careful handling and robust equipment.[6]
Q3: What are the critical safety considerations for pilot-scale reactions with this compound?
A3: A thorough Process Hazard Analysis (PHA) should be conducted before full-scale production.[7] Key considerations include the exothermic nature of sulfonamide formation, potential for runaway reactions if temperature is not controlled, and the release of corrosive gases like HCl.[2][8] The use of personal protective equipment is essential.[6]
Q4: How can I minimize the formation of the sulfonic acid byproduct during scale-up?
A4: The formation of 3,4-dimethoxybenzenesulfonic acid is primarily due to hydrolysis of the sulfonyl chloride. To minimize this, any aqueous workup should be performed rapidly and at low temperatures.[4][9] Using anhydrous solvents and inert atmospheres can also help prevent moisture contamination. Some processes leverage the low solubility of aryl sulfonyl chlorides in water to protect them from hydrolysis by precipitating them directly from the reaction mixture.[4]
Troubleshooting Guides
Issue 1: Low Yield of Sulfonamide Product
Symptoms:
-
Isolated yield is significantly lower at the pilot scale compared to the lab scale.
-
Significant amounts of the corresponding sulfonic acid are detected in the crude product.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Product Hydrolysis During Workup | Minimize contact time with water during quenching and extraction steps.[4][5] Operate at low temperatures (0-5 °C) during the aqueous workup. Ensure rapid and efficient phase separation. | Reduced formation of the sulfonic acid byproduct and increased yield of the desired sulfonamide. |
| Incomplete Reaction | Monitor the reaction closely using in-process controls (e.g., HPLC, UPLC). Ensure the amine nucleophile is of high purity and correct stoichiometry. Evaluate mixing efficiency to ensure homogeneity. | Drive the reaction to completion, minimizing unreacted starting materials and increasing product yield. |
| Poor Mass Transfer | Inadequate mixing can lead to localized concentration gradients, affecting reaction rates.[10][11] Increase the agitation speed or consider a different impeller design to improve mixing. For heterogeneous reactions, ensure efficient solid-liquid or liquid-liquid mixing.[12] | Improved reaction kinetics and a more consistent product profile. |
Issue 2: Poor Product Quality and Impurities
Symptoms:
-
The isolated product is discolored (e.g., brown or black).
-
Unexpected byproducts are observed by analytical methods (TLC, NMR, LC-MS).
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Thermal Decomposition | Sulfonyl chlorides can be thermally sensitive.[9] Carefully monitor and control the internal reaction temperature.[2] If the reaction is highly exothermic, consider semi-batch addition of the sulfonyl chloride to manage the heat evolution. | A cleaner reaction profile with fewer decomposition-related impurities. |
| Side Reactions | The formation of diaryl sulfone is a common side reaction in chlorosulfonation.[5] While this is less of a concern when using pre-formed this compound, other side reactions can occur. Optimize the reaction temperature and addition rates to favor the desired reaction pathway. | Minimized formation of unwanted byproducts, leading to a purer final product. |
| Inefficient Purification | Crystallization is a common method for purifying sulfonamides.[13][14] The cooling rate and solvent choice are critical for obtaining pure crystals of the desired morphology.[15] On a larger scale, slower cooling rates are often necessary to achieve good crystal growth. | Improved product purity and potentially a more easily filterable solid. |
Issue 3: Inconsistent Batch-to-Batch Results
Symptoms:
-
Significant variations in yield, purity, or physical properties between different pilot-scale batches.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Variability in Raw Materials | Ensure consistent quality of starting materials, including this compound, the amine, and solvents.[7] Implement rigorous quality control testing for all incoming raw materials. | More consistent reaction outcomes and a more robust process. |
| Poor Process Control | Implement automated monitoring and control systems for critical process parameters like temperature, pH, and reagent addition rates.[7] Maintain detailed batch records to track any deviations. | Improved process stability and reproducibility. |
| Heat and Mass Transfer Limitations | As batch size increases, heat and mass transfer limitations can become more pronounced.[16][17] Use computational fluid dynamics (CFD) modeling to understand and optimize mixing and heat transfer in the pilot-scale reactor.[7] Consider modifications to the reactor geometry or agitation system. | Consistent reaction performance across different scales. |
Experimental Protocols
General Protocol for Sulfonamide Synthesis at Pilot Scale
This protocol outlines a general procedure for the reaction of this compound with a primary or secondary amine at the pilot scale. Note: All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment must be worn.
-
Reactor Setup:
-
Ensure the pilot-scale reactor is clean, dry, and inerted with nitrogen.
-
Equip the reactor with a mechanical stirrer, a temperature probe, a dropping funnel (for liquid amines) or a solids charging port, and a reflux condenser connected to a scrubber system to neutralize any evolved HCl.
-
-
Reagent Charging:
-
Charge the reactor with the amine and a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or ethyl acetate).
-
Add a base (e.g., triethylamine or pyridine, typically 1.1-1.5 equivalents) to scavenge the HCl produced during the reaction.[18]
-
Cool the mixture to the desired reaction temperature (often 0-10 °C to control the initial exotherm).
-
-
Addition of this compound:
-
Prepare a solution of this compound in the reaction solvent.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at a rate that maintains the desired internal temperature.
-
Monitor the reaction progress by in-process controls (e.g., TLC or HPLC).
-
-
Reaction Workup:
-
Once the reaction is complete, quench the reaction mixture by slowly adding it to cold water or a dilute aqueous acid solution.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, a dilute aqueous base (e.g., sodium bicarbonate solution) to remove any unreacted sulfonyl chloride and acidic byproducts, and finally with brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
Visualizations
Caption: A workflow diagram illustrating the key stages of scaling up a chemical synthesis process.
Caption: A logical flow diagram for troubleshooting common issues encountered during process scale-up.
References
- 1. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 2. ehs.stanford.edu [ehs.stanford.edu]
- 3. unionkitchen.com [unionkitchen.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. CAS 23095-31-0: this compound [cymitquimica.com]
- 7. optimation.rebuildmanufacturing.com [optimation.rebuildmanufacturing.com]
- 8. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. public.websites.umich.edu [public.websites.umich.edu]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Industrial Chemistry Reactions (3rd Edition): Kinetics, Mass and Heat Transfer in View of the Design of Industrial Reactors | MDPI [mdpi.com]
- 18. Amide Synthesis [fishersci.co.uk]
safe disposal procedures for waste containing 3,4-dimethoxybenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed procedures and troubleshooting advice for the safe disposal of waste containing 3,4-dimethoxybenzenesulfonyl chloride. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.
Frequently Asked questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive and water-reactive compound. Its primary hazards include:
-
Corrosivity: It can cause severe burns to the skin and eyes and is harmful if inhaled.
-
Reactivity with Water: It reacts exothermically with water, including moisture in the air, to produce corrosive hydrochloric acid (HCl) and 3,4-dimethoxybenzenesulfonic acid. This reaction can be vigorous.
-
Toxicity: Inhalation of its dust or vapors can irritate the respiratory tract.
Q2: Can I dispose of small amounts of this compound waste down the drain?
A2: No. Due to its reactivity with water and corrosive nature, it must be neutralized before disposal. Direct disposal down the drain can lead to damage to plumbing and the release of corrosive fumes.
Q3: What personal protective equipment (PPE) is required when handling this type of waste?
A3: Always wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Safety goggles and a face shield.
-
A chemical-resistant lab coat.
-
Work should always be conducted in a certified chemical fume hood.
Q4: What is the purpose of neutralizing the waste before disposal?
A4: Neutralization converts the reactive sulfonyl chloride into a less hazardous and water-soluble sulfonate salt. This process mitigates its corrosive and reactive properties, allowing for safer disposal.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Violent reaction or excessive heat generation during neutralization. | The this compound was added too quickly to the basic solution. | Immediately cease addition and continue to stir the solution in the ice bath. If the reaction becomes uncontrollable, move away and consult your institution's emergency procedures. In the future, add the sulfonyl chloride solution dropwise to the cooled basic solution with vigorous stirring. |
| The pH of the waste solution does not become neutral or basic after adding the calculated amount of base. | The waste may contain other acidic components, or the concentration of the this compound was underestimated. | Add additional 2M sodium hydroxide solution dropwise while monitoring the pH with a pH meter or pH paper until the solution is neutral or slightly basic (pH 7-9). |
| A solid precipitate forms during neutralization. | The sodium salt of 3,4-dimethoxybenzenesulfonic acid may have limited solubility in the reaction mixture. | Add a small amount of water to dissolve the precipitate. If it does not dissolve, it may be an impurity. In this case, the solid should be filtered, and both the solid and the filtrate should be disposed of as hazardous waste. |
| The final neutralized solution is cloudy. | Incomplete reaction or the presence of insoluble impurities. | Allow the solution to stir for an additional 30 minutes. If cloudiness persists, the solution should be treated as hazardous waste and disposed of according to institutional guidelines. |
Quantitative Data Summary
The following table summarizes key quantitative data for the safe disposal of this compound.
| Parameter | Value | Notes |
| Molecular Weight | 236.67 g/mol | |
| Enthalpy of Hydrolysis (ΔH) | Approx. -160 kJ/mol | Estimated based on the hydrolysis of methanesulfonyl chloride. The reaction is highly exothermic.[1] |
| Neutralizing Agent | 2M Sodium Hydroxide (NaOH) | A common and effective neutralizing agent. |
| Stoichiometric Ratio | 2 moles of NaOH per mole of this compound | One mole to react with the sulfonyl chloride and one mole to neutralize the resulting HCl. |
| Recommended Excess of Base | 10-20% molar excess | To ensure complete neutralization. |
| Final pH of Waste | 7 - 9 | For safe disposal down the drain (check local regulations). |
Experimental Protocol: Neutralization of this compound Waste
This protocol details the steps for neutralizing waste containing this compound.
Materials:
-
Waste containing a known or estimated quantity of this compound.
-
2M Sodium Hydroxide (NaOH) solution.
-
Ice bath.
-
Stir plate and stir bar.
-
Large beaker or flask (at least 5 times the volume of the waste).
-
pH meter or pH paper.
-
Appropriate PPE (see FAQs).
Procedure:
-
Preparation:
-
Perform all steps in a certified chemical fume hood.
-
Estimate the amount (in moles) of this compound in the waste solution.
-
Calculate the required volume of 2M NaOH solution. For every mole of the sulfonyl chloride, you will need at least 2 moles of NaOH. It is recommended to use a 10-20% excess of NaOH to ensure complete neutralization.
-
Place the calculated volume of 2M NaOH solution into the large beaker or flask and place it in an ice bath on a stir plate. Begin stirring.
-
-
Neutralization:
-
Slowly and dropwise, add the waste solution containing this compound to the stirring, cooled NaOH solution.
-
Monitor the temperature of the reaction mixture. If the temperature begins to rise significantly, slow down or temporarily stop the addition.
-
After the addition is complete, allow the mixture to stir in the ice bath for at least 30 minutes to ensure the reaction goes to completion.
-
-
Verification and Disposal:
-
Remove the beaker from the ice bath and allow it to warm to room temperature.
-
Check the pH of the solution using a pH meter or pH paper. The pH should be between 7 and 9.
-
If the pH is still acidic, add more 2M NaOH solution dropwise until the desired pH is reached.
-
Once the solution is confirmed to be neutral or slightly basic and clear, it can be disposed of down the drain with copious amounts of water, in accordance with your institution's and local regulations.
-
Visualizations
Caption: Workflow for the safe disposal of this compound waste.
Caption: Chemical transformation during the neutralization of this compound.
References
Validation & Comparative
comparing the reactivity of 3,4-dimethoxybenzenesulfonyl chloride with other sulfonyl chlorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 3,4-dimethoxybenzenesulfonyl chloride with other commonly used sulfonyl chlorides. The information presented herein is intended to assist researchers in selecting the appropriate sulfonylating agent for their specific synthetic needs, with a focus on sulfonamide and sulfonate ester formation. The comparison is based on established principles of physical organic chemistry and available experimental data.
Introduction to Sulfonyl Chloride Reactivity
Benzenesulfonyl chlorides are a versatile class of reagents in organic synthesis, primarily utilized for the formation of sulfonamides and sulfonate esters. The reactivity of these compounds is significantly influenced by the nature and position of substituents on the aromatic ring. These substituents modulate the electrophilicity of the sulfur atom in the sulfonyl chloride group (-SO₂Cl), thereby affecting the rate of nucleophilic attack by amines, alcohols, and other nucleophiles.
The primary factors governing the reactivity of arylsulfonyl chlorides are:
-
Electronic Effects: Electron-donating groups (EDGs) increase the electron density on the sulfonyl group, which deactivates the molecule towards nucleophilic attack by making the sulfur atom less electrophilic. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, rendering the sulfur atom more electrophilic and thus more reactive.
-
Steric Hindrance: Bulky substituents, particularly in the ortho position, can physically impede the approach of a nucleophile to the sulfonyl chloride group, thereby decreasing the reaction rate.
Comparative Reactivity Analysis
The reactivity of this compound is primarily dictated by the electronic effects of the two methoxy groups. The methoxy group is generally considered an electron-donating group due to its resonance effect, which outweighs its inductive electron-withdrawing effect, especially when positioned at the para position.
To quantitatively compare the reactivity of this compound with other sulfonyl chlorides, we can utilize the Hammett equation, which relates reaction rates to the electronic properties of substituents:
log(k/k₀) = ρσ
where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant (benzenesulfonyl chloride).
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.
For polysubstituted benzene rings, the Hammett equation can be extended by assuming the additivity of the substituent constants.[1] Thus, for this compound, the effective σ value can be approximated by the sum of the individual σ values for the 3-methoxy and 4-methoxy groups.
Table 1: Hammett Substituent Constants (σ)
| Substituent | σ_meta | σ_para |
| -OCH₃ | +0.12 | -0.27 |
| -CH₃ | -0.07 | -0.17 |
| -H | 0.00 | 0.00 |
| -Cl | +0.37 | +0.23 |
| -NO₂ | +0.71 | +0.78 |
Data sourced from established physical organic chemistry literature.
Based on the principle of additivity, the approximate Hammett constant (Σσ) for the 3,4-dimethoxy substitution is the sum of σ_meta for the 3-OCH₃ group and σ_para for the 4-OCH₃ group:
Σσ (3,4-di-OCH₃) ≈ σ_meta(-OCH₃) + σ_para(-OCH₃) = +0.12 + (-0.27) = -0.15
This negative value indicates that the combined effect of the two methoxy groups is electron-donating, which is expected to decrease the reactivity of the sulfonyl chloride compared to the unsubstituted benzenesulfonyl chloride.
Quantitative Comparison of Hydrolysis Rates
The hydrolysis of sulfonyl chlorides is a common reaction that can be used to gauge their relative reactivities. A positive ρ value for this reaction indicates that electron-withdrawing groups accelerate the reaction, while electron-donating groups slow it down. The alkaline hydrolysis of substituted benzenesulfonyl chlorides in water has a ρ value of +1.564.[2]
Table 2: Experimental and Estimated Second-Order Rate Constants for Alkaline Hydrolysis of Substituted Benzenesulfonyl Chlorides
| Sulfonyl Chloride | Σσ | Experimental k (M⁻¹s⁻¹) | Estimated k (M⁻¹s⁻¹) | Relative Reactivity (to Benzenesulfonyl Chloride) |
| 4-Nitrobenzenesulfonyl chloride | +0.78 | 158 | - | ~3.9 |
| Benzenesulfonyl chloride | 0.00 | 40.4 | 40.4 | 1.0 |
| 4-Toluenesulfonyl chloride | -0.17 | 22.4 | - | ~0.55 |
| This compound | -0.15 | - | 25.8 | ~0.64 |
| 4-Methoxybenzenesulfonyl chloride | -0.27 | 13.5 | - | ~0.33 |
Experimental data for 4-nitro, unsubstitued, 4-methyl, and 4-methoxy derivatives from hydrolysis studies. The rate constant for this compound is estimated using the Hammett equation with ρ = +1.564 and k₀ = 40.4 M⁻¹s⁻¹.
As the data illustrates, the presence of the electron-donating methoxy groups in this compound is predicted to decrease its hydrolytic reactivity to approximately 64% of that of benzenesulfonyl chloride, making it slightly more reactive than 4-methoxybenzenesulfonyl chloride.
Experimental Protocols
General Protocol for Sulfonamide Synthesis
This protocol provides a general method for the synthesis of sulfonamides from a sulfonyl chloride and a primary or secondary amine.
Materials:
-
Substituted sulfonyl chloride (e.g., this compound) (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (1.5 eq) or Pyridine (2.0 eq)
-
1 M HCl solution
-
Saturated NaCl solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 eq) and the base (triethylamine or pyridine) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.
-
Purify the crude product by recrystallization or column chromatography.
Protocol for Kinetic Analysis of Sulfonamide Formation by HPLC
This protocol outlines a method for determining the reaction kinetics of a sulfonyl chloride with an amine using HPLC.
Materials and Reagents:
-
Sulfonyl chloride of interest
-
Amine of interest
-
Anhydrous acetonitrile (ACN) or other suitable aprotic solvent
-
Thermostatted reaction vessel
-
HPLC system with a UV detector and a suitable reversed-phase column (e.g., C18)
-
Mobile phase (e.g., gradient of water with 0.1% formic acid and acetonitrile)
-
Internal standard (a stable compound that does not react with the reactants or products and is chromatographically resolved from them)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the sulfonyl chloride, amine, and internal standard of known concentrations in anhydrous acetonitrile.
-
Reaction Setup: In a thermostatted vessel at a constant temperature (e.g., 25 °C), add the solvent and the internal standard solution. Allow the mixture to equilibrate thermally.
-
Reaction Initiation: Add the amine stock solution to the reaction vessel, followed by the sulfonyl chloride stock solution to initiate the reaction. Start a timer immediately.
-
Sampling: At predetermined time intervals (e.g., every 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a vial containing a suitable quenching agent (e.g., a large excess of a highly reactive amine or a reagent that rapidly consumes the sulfonyl chloride) and mobile phase to prevent further reaction.
-
HPLC Analysis: Inject the quenched and diluted samples into the HPLC system.
-
Data Analysis:
-
Integrate the peak areas of the starting materials, the sulfonamide product, and the internal standard.
-
Calculate the concentration of the reactants and product at each time point relative to the internal standard.
-
Plot the concentration of the sulfonyl chloride or the amine versus time.
-
Determine the initial reaction rate from the slope of the curve at t=0.
-
Alternatively, plot the appropriate function of concentration versus time (e.g., ln[reactant] vs. time for a pseudo-first-order reaction) to determine the rate constant.
-
Visualizations
Caption: Experimental workflow for the kinetic analysis of sulfonamide formation.
Caption: Factors influencing the reactivity of benzenesulfonyl chlorides.
Conclusion
This compound is a moderately reactive sulfonylating agent. The combined electron-donating effect of the two methoxy groups reduces the electrophilicity of the sulfonyl sulfur, making it less reactive than unsubstituted benzenesulfonyl chloride and its analogs bearing electron-withdrawing groups. Its reactivity is predicted to be slightly higher than that of 4-methoxybenzenesulfonyl chloride. This attenuated reactivity can be advantageous in situations requiring greater selectivity or when working with sensitive substrates. For applications demanding rapid reaction rates, sulfonyl chlorides with electron-withdrawing substituents, such as 4-nitrobenzenesulfonyl chloride, would be more suitable alternatives. The choice of sulfonylating agent should, therefore, be guided by a careful consideration of the desired reaction rate, selectivity, and the nature of the nucleophile.
References
A Comparative Guide to Alternative Reagents for the Sulfonylation of Amines and Alcohols
For Researchers, Scientists, and Drug Development Professionals
The sulfonylation of amines and alcohols to form sulfonamides and sulfonate esters, respectively, is a cornerstone transformation in organic synthesis, particularly in the development of therapeutic agents. The classical approach often relies on the use of sulfonyl chlorides in the presence of a base. While effective, this method can suffer from drawbacks such as the high reactivity and instability of sulfonyl chlorides, the formation of undesired side products, and the need for harsh reaction conditions.
This guide provides an objective comparison of alternative reagents and methodologies for sulfonylation, supported by experimental data, to aid researchers in selecting the optimal conditions for their specific synthetic challenges.
Sulfonyl Fluorides: A Stable Alternative to Sulfonyl Chlorides
Sulfonyl fluorides have emerged as a highly attractive alternative to their chloride counterparts due to their enhanced stability and unique reactivity profile. They are generally more resistant to hydrolysis and reduction, making them easier to handle and store.[1][2] However, this increased stability often translates to lower reactivity, necessitating the use of catalysts or harsher reaction conditions for the sulfonylation of less nucleophilic substrates.[3][4]
Advantages of Sulfonyl Fluorides:
-
Enhanced Stability: More resistant to hydrolysis and thermolysis compared to sulfonyl chlorides.[2]
-
Chemoselectivity: Tend to react exclusively at the sulfur center, producing cleaner reactions.[1]
-
"Click Chemistry" Potential: The sulfur(VI) fluoride exchange (SuFEx) reaction is a powerful tool for forming covalent linkages in a variety of applications, including chemical biology.[1]
Challenges with Sulfonyl Fluorides:
-
Lower Reactivity: Generally less reactive than sulfonyl chlorides, often requiring activation.[3]
-
Limited Efficacy with Hindered Substrates: May show low activity with sterically hindered amines where sulfonyl chlorides are more effective.[4]
Catalytic Approaches for Enhanced Reactivity
To overcome the lower reactivity of sulfonyl fluorides and to develop milder sulfonylation conditions in general, various catalytic systems have been developed.
Calcium Triflimide [Ca(NTf₂)₂]: Lewis Acid Activation of Sulfonyl Fluorides
Recent studies have demonstrated that calcium triflimide can effectively activate sulfonyl fluorides for the sulfonylation of a wide range of amines. This method is notable for its broad substrate scope and good to excellent yields.[3][5]
Table 1: Calcium Triflimide-Catalyzed Sulfonylation of Amines with Phenylsulfonyl Fluoride. [3]
| Amine Substrate | Product | Yield with Ca(NTf₂)₂ (%) | Yield without Ca(NTf₂)₂ (%) |
| Aniline | N-Phenylbenzenesulfonamide | 88 | No Reaction |
| 4-Fluoroaniline | N-(4-Fluorophenyl)benzenesulfonamide | 85 | No Reaction |
| 4-Methoxyaniline | N-(4-Methoxyphenyl)benzenesulfonamide | 92 | Trace |
| Benzylamine | N-Benzylbenzenesulfonamide | 95 | No Reaction |
| Morpholine | 4-(Phenylsulfonyl)morpholine | 91 | No Reaction |
Reaction conditions: Phenylsulfonyl fluoride (1 equiv), amine (2 equiv), Ca(NTf₂)₂ (1 equiv), t-amyl alcohol (0.2 M), 60 °C, 24 h.[3]
4-Dimethylaminopyridine (DMAP): A Nucleophilic Catalyst
DMAP is a well-known nucleophilic catalyst that can significantly accelerate the sulfonylation of amines and alcohols, particularly with less reactive sulfonylating agents or hindered substrates.[6] It functions by forming a highly reactive sulfonyl-DMAP intermediate.[6]
Table 2: Comparison of Additives for the Sulfonylation of a Primary Amine. [6]
| Additive | Reaction Time | Conversion (%) |
| Collidine | 1 h | < 5 |
| DMAP | 30 min | > 95 |
Data is illustrative of the catalytic effect of DMAP in a specific reaction system as described in the cited literature.
Other Alternative Sulfonylating Reagents
Beyond sulfonyl fluorides and catalytic systems with traditional reagents, other classes of molecules have been explored for sulfonylation reactions.
Thiosulfonates
Thiosulfonates can serve as effective sulfonylating agents for amines, often under copper-catalyzed conditions. This method provides good yields of the corresponding sulfonamides.[7]
Pentafluorophenyl Sulfonate Esters
Pentafluorophenyl (PFP) sulfonate esters are another class of sulfonylating agents that have been investigated. They can be synthesized via copper-catalyzed reactions and have shown utility in subsequent coupling reactions.[8][9] Their reactivity in sulfonylation of amines is an area of ongoing research.
Experimental Protocols
General Experimental Workflow for Sulfonylation
The following diagram illustrates a typical workflow for a sulfonylation reaction, from setup to product purification.
Protocol 1: General Procedure for Sulfonylation of a Primary Amine with a Sulfonyl Chloride[10]
Materials:
-
Primary amine (1.0 eq)
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or pyridine (1.2 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the primary amine in anhydrous DCM in a round-bottom flask, add triethylamine or pyridine.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Dissolve the sulfonyl chloride in anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Calcium Triflimide-Catalyzed Sulfonylation of an Amine with a Sulfonyl Fluoride[11]
Materials:
-
Sulfonyl fluoride (1.0 equiv)
-
Amine substrate (2.0 equiv)
-
Calcium triflimide [Ca(NTf₂)₂] (1.0 equiv)
-
tert-Amyl alcohol (to a concentration of 0.2 M)
-
Ethyl acetate
-
0.5 N HCl or Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a vial, add the sulfonyl fluoride, amine substrate, and Ca(NTf₂)₂.
-
Add tert-amyl alcohol to achieve a 0.2 M concentration of the sulfonyl fluoride.
-
Stir the reaction mixture at 60 °C for 24 hours.
-
Cool the reaction to room temperature and partition between ethyl acetate and either 0.5 N HCl or brine.
-
Separate the layers and wash the aqueous layer with ethyl acetate.
-
Combine the organic fractions, dry with anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography.
Logical Relationships and Reagent Selection
The choice of a sulfonylation reagent and methodology depends on several factors, including the reactivity of the amine or alcohol, the desired reaction conditions (e.g., temperature, pH), and the presence of other functional groups in the molecule. The following diagram illustrates the decision-making process for selecting an appropriate sulfonylation strategy.
Conclusion
While traditional sulfonyl chlorides remain a viable option for many applications, a growing arsenal of alternative reagents and catalytic systems offers significant advantages in terms of stability, selectivity, and milder reaction conditions. Sulfonyl fluorides, particularly when activated by a Lewis acid like calcium triflimide, provide a robust and versatile platform for the synthesis of a wide array of sulfonamides. For challenging substrates or when accelerated reaction rates are desired, nucleophilic catalysts such as DMAP are invaluable. The choice of the optimal sulfonylation strategy will ultimately be guided by the specific requirements of the synthetic target, and the data and protocols presented in this guide provide a solid foundation for making an informed decision.
References
- 1. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]
- 2. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Observations on the reactivity of pentafluorophenyl sulfonate esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Mass Spectrometric Fragmentation of 3,4-Dimethoxybenzenesulfonyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mass spectrometric fragmentation patterns of 3,4-dimethoxybenzenesulfonyl derivatives with a related monosubstituted analog, 4-methoxybenzenesulfonyl chloride. The information presented herein, supported by experimental data, is intended to aid researchers in the structural elucidation and identification of compounds containing these moieties.
Introduction
Benzenesulfonyl derivatives are common structural motifs in medicinal chemistry and materials science. Understanding their behavior under mass spectrometric conditions is crucial for their characterization. The substitution pattern on the benzene ring significantly influences the fragmentation pathways. This guide focuses on the fragmentation of 3,4-dimethoxybenzenesulfonyl derivatives and provides a direct comparison with 4-methoxybenzenesulfonyl chloride to highlight the influence of an additional methoxy group. A common characteristic in the fragmentation of aromatic sulfonamides is the neutral loss of sulfur dioxide (SO2), a phenomenon that is influenced by the substitution on the aromatic ring.[1]
Comparative Fragmentation Data
The following table summarizes the key fragment ions observed in the electron ionization mass spectrum of 4-methoxybenzenesulfonyl chloride. While a complete mass spectrum for a 3,4-dimethoxybenzenesulfonyl derivative was not available in the public domain, the expected fragmentation patterns can be inferred from the general behavior of aromatic sulfonamides and the influence of methoxy substituents.
Table 1: Comparison of Mass Spectrometric Fragmentation Data
| m/z | Proposed Fragment Ion | Relative Intensity (%) (4-Methoxybenzenesulfonyl chloride) | Putative Fragment Ion (3,4-Dimethoxybenzenesulfonyl derivative) | Expected Fragmentation Pathway |
| 206/208 | [M]⁺˙ | 25 | [M]⁺˙ (m/z 236/238) | Molecular ion |
| 171 | [M - Cl]⁺ | 5 | [M - Cl]⁺ (m/z 201) | Loss of chlorine radical |
| 142 | [M - SO₂]⁺˙ | <5 | [M - SO₂]⁺˙ (m/z 172) | Loss of sulfur dioxide |
| 107 | [C₇H₇O]⁺ | 100 | [C₈H₉O₂]⁺ (m/z 137) | Methoxy-substituted phenyl cation (base peak for 4-methoxy) |
| 92 | [C₆H₄O]⁺˙ | 30 | [C₇H₆O₂]⁺˙ (m/z 122) | Loss of methyl radical from the methoxyphenyl cation |
| 77 | [C₆H₅]⁺ | 20 | [C₆H₅]⁺ | Phenyl cation |
| 64 | [SO₂]⁺˙ | 10 | [SO₂]⁺˙ | Sulfur dioxide radical cation |
| 63 | [C₅H₃]⁺ | 15 | [C₅H₃]⁺ | Further fragmentation of the phenyl ring |
Data for 4-Methoxybenzenesulfonyl chloride sourced from the NIST WebBook.[2][3][4] The data for the 3,4-dimethoxybenzenesulfonyl derivative is predictive based on established fragmentation principles.
Fragmentation Pathways
The fragmentation of benzenesulfonyl chlorides under electron ionization typically involves several key pathways. The following diagram illustrates the proposed fragmentation pathway for 3,4-dimethoxybenzenesulfonyl chloride, based on the observed fragmentation of 4-methoxybenzenesulfonyl chloride and general principles of mass spectrometry.
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocols
While specific experimental conditions for acquiring the mass spectrum of a 3,4-dimethoxybenzenesulfonyl derivative are not detailed in the available literature, a general protocol for the analysis of aromatic sulfonyl chlorides using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below.
Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent such as dichloromethane or ethyl acetate. The concentration should be optimized for the instrument being used, typically in the range of 10-100 µg/mL.
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Mass Spectrometer: A quadrupole, time-of-flight (TOF), or magnetic sector instrument capable of electron ionization.
GC Conditions:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: An initial temperature of 50-100 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-300 °C.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-500
-
Scan Rate: 1-2 scans/second
Discussion and Comparison
The presence of a second methoxy group in the 3,4-position is expected to influence the fragmentation pattern in several ways compared to the 4-methoxy derivative.
-
Molecular Ion: The molecular ion of the 3,4-dimethoxy derivative will be 30 mass units higher than that of the 4-methoxy derivative.
-
Base Peak: While the base peak for 4-methoxybenzenesulfonyl chloride is the methoxyphenyl cation at m/z 107, the base peak for the 3,4-dimethoxy derivative is predicted to be the dimethoxyphenyl cation at m/z 137. This is due to the increased stability of the cation with two electron-donating methoxy groups.
-
Loss of Methyl Radical: The subsequent loss of a methyl radical from the dimethoxyphenyl cation (m/z 137 to m/z 122) is an anticipated prominent fragmentation, analogous to the loss of a methyl radical from the methoxyphenyl cation in the 4-methoxy derivative (m/z 107 to m/z 92).
-
Other Fragments: The relative abundance of the [M - SO₂]⁺˙ ion may be affected by the electronic properties of the additional methoxy group.
Conclusion
The mass spectrometric fragmentation of 3,4-dimethoxybenzenesulfonyl derivatives is expected to be dominated by cleavage of the S-Cl and C-S bonds, leading to the formation of a stable dimethoxyphenyl cation. This guide provides a framework for the interpretation of mass spectra of this class of compounds by comparing the known fragmentation of 4-methoxybenzenesulfonyl chloride with the predicted fragmentation of its dimethoxy analog. The provided experimental protocol offers a starting point for the analysis of these compounds in a research setting. Further experimental studies are required to fully elucidate and quantify the fragmentation patterns of various 3,4-dimethoxybenzenesulfonyl derivatives.
References
- 1. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzenesulfonyl chloride, 4-methoxy- [webbook.nist.gov]
- 3. Benzenesulfonyl chloride, 4-methoxy- [webbook.nist.gov]
- 4. Benzenesulfonyl chloride, 4-methoxy- [webbook.nist.gov]
A Researcher's Guide to Validating Synthesized Sulfonamide Purity: A Comparative Analysis of Chromatographic and Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the confirmation of purity and structural integrity of newly synthesized sulfonamides is a critical checkpoint in the journey from discovery to application. This guide provides a comprehensive comparison of widely-used chromatographic and spectroscopic methods for this purpose, offering detailed experimental protocols and performance data to aid in the selection of the most appropriate validation strategy.
The diverse biological activities of sulfonamides underscore the importance of meticulous purity assessment to ensure reliable experimental outcomes and meet regulatory standards. This guide delves into the principles, advantages, and limitations of High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.
Comparative Overview of Analytical Techniques
The selection of an analytical method for purity validation is often a balance between the required level of sensitivity, selectivity, and quantitative accuracy, against practical considerations such as sample throughput and instrumentation availability. The following table summarizes the key performance characteristics of the discussed techniques for the analysis of sulfonamide purity.
| Technique | Principle | Information Obtained | Sensitivity | Quantitation Capability | Key Advantages | Limitations |
| HPLC | Differential partitioning of analytes between a stationary and a liquid mobile phase. | Retention time (t_R_), peak area for quantification, percent purity. | High (ng to µg/mL).[1] | Excellent, high precision and accuracy.[1] | Robust, reproducible, widely available, suitable for routine quality control.[1] | Requires reference standards, potential for co-elution of impurities.[1] |
| TLC | Separation based on differential adsorption on a thin layer of adsorbent material. | Retention factor (R_f_), qualitative presence of impurities. | Moderate (µg to ng).[2] | Semi-quantitative at best. | Simple, rapid, low cost, suitable for reaction monitoring. | Lower resolution and sensitivity compared to HPLC, manual application can lead to variability. |
| LC-MS | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | Retention time, mass-to-charge ratio (m/z) for identification, peak area for quantification. | Very High (pg to ng/mL).[3] | Excellent, highly specific and sensitive.[4] | Provides molecular weight information for impurity identification, high selectivity.[5] | Higher cost and complexity, potential for matrix effects. |
| qNMR | The intensity of an NMR signal is directly proportional to the number of corresponding nuclei. | Absolute purity determination without a specific reference standard of the analyte. | Moderate (mg).[6] | Excellent, primary analytical method.[7] | Non-destructive, provides structural information, absolute quantification.[6] | Lower sensitivity than chromatographic methods, requires specialized equipment and expertise. |
| FTIR | Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups. | Presence or absence of characteristic functional group absorptions. | Low (impurities typically >0.1-1%).[8] | Not a quantitative method for purity. | Rapid, non-destructive, provides structural information about functional groups.[8] | Limited to identifying functional group differences, not suitable for isomeric impurities.[8] |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible data. Below are representative methodologies for each key analytical technique.
High-Performance Liquid Chromatography (HPLC)
This protocol is designed for the quantitative determination of sulfonamide purity and the detection of related impurities.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or acetic acid (for mobile phase modification)
-
Synthesized sulfonamide sample
-
Reference standard of the sulfonamide (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[1]
-
Standard Solution Preparation: Accurately weigh and dissolve the sulfonamide reference standard in a suitable diluent (e.g., mobile phase) to a known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Prepare the synthesized sulfonamide sample in the same diluent to a similar concentration as the standard solution.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: 254 nm or a wavelength of maximum absorbance for the specific sulfonamide.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the purity by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. If a reference standard is used, a calibration curve can be constructed for more accurate quantification.
Thin-Layer Chromatography (TLC)
A rapid and straightforward method for qualitative assessment of purity and for monitoring the progress of a synthesis reaction.
Materials:
-
Silica gel TLC plates (with or without fluorescent indicator)
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm and 366 nm)
Reagents:
-
A suitable solvent system (e.g., Chloroform:tert-butanol, 80:20 v/v).[9]
-
Visualization reagent (e.g., fluorescamine solution: 120 mg in 1000 mL acetone).[1]
Procedure:
-
Sample Preparation: Dissolve a small amount of the synthesized sulfonamide in a volatile solvent (e.g., methanol or acetone).
-
Spotting: Using a capillary tube, spot the sample solution onto the baseline of the TLC plate. Also spot a reference standard if available.
-
Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Allow the solvent front to move up the plate.
-
Visualization:
-
Remove the plate and allow the solvent to evaporate.
-
Visualize the spots under a UV lamp. Compounds that absorb UV light will appear as dark spots on a fluorescent background (F254 plates).[1]
-
For enhanced visualization, the plate can be sprayed with a suitable reagent like fluorescamine, which makes sulfonamides appear as yellow-green fluorescent spots under UV light at 366 nm.[1]
-
-
Analysis: The presence of multiple spots in the sample lane, other than the main product spot, indicates the presence of impurities. The retention factor (R_f_) of the spots can be calculated and compared to a reference standard.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This powerful technique provides both separation and mass identification, making it ideal for identifying unknown impurities.
Instrumentation:
-
LC-MS system (e.g., with a triple quadrupole or high-resolution mass spectrometer)
-
C18 reversed-phase column
Reagents:
-
As per HPLC protocol, but with MS-grade solvents.
Procedure:
-
Sample Preparation and Chromatographic Separation: Follow the HPLC protocol for sample preparation and separation.
-
Mass Spectrometry Conditions:
-
Data Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern can be used to identify and confirm the structure of the main sulfonamide product and any impurities. Quantification can be performed using the peak areas from the chromatograms.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
A primary ratio method of measurement that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d_6_)
-
Internal standard (a certified reference material with known purity, e.g., maleic acid)
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the synthesized sulfonamide and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.
-
NMR Data Acquisition: Acquire a proton (¹H) NMR spectrum. Ensure a long relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate quantification.
-
Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Data Analysis:
-
Select well-resolved signals for both the sulfonamide and the internal standard that do not overlap with other signals.
-
Integrate the selected signals.
-
Calculate the purity of the sulfonamide using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Fourier-Transform Infrared (FTIR) Spectroscopy
A rapid technique for confirming the presence of the sulfonamide functional group and identifying the absence of starting materials.
Instrumentation:
-
FTIR spectrometer (e.g., with an ATR accessory)
Procedure:
-
Sample Preparation: Place a small amount of the solid sulfonamide sample directly on the ATR crystal.
-
Data Acquisition: Acquire the IR spectrum.
-
Data Analysis:
-
Identify the characteristic absorption bands for the sulfonamide group, which typically include:
-
N-H stretching vibrations (around 3300-3400 cm⁻¹)
-
Asymmetric and symmetric SO₂ stretching vibrations (around 1350-1315 cm⁻¹ and 1160-1140 cm⁻¹, respectively).
-
-
The absence of characteristic peaks from starting materials (e.g., the S-Cl stretch of a sulfonyl chloride) can provide evidence of reaction completion.
-
Visualization of Experimental Workflows
To better illustrate the logical flow of the purity validation process, the following diagrams were generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bingol.edu.tr [bingol.edu.tr]
- 4. Quantitative determination of sulfonamide in meat by liquid chromatography-electrospray-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of separation conditions and ionization methods for the liquid chromatography-mass spectrometric determination of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. FTIR vs LC-MS: Detecting Pharmaceutical Impurities [eureka.patsnap.com]
- 9. fsis.usda.gov [fsis.usda.gov]
Unraveling Molecular Architecture: A Comparative Guide to Structural Confirmation Techniques
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a reaction product's three-dimensional structure is a critical step. This guide provides a comprehensive comparison of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), the three cornerstone techniques for structural elucidation. We present a quantitative comparison, detailed experimental protocols, and a visual workflow to aid in selecting the most appropriate method for your research needs.
The determination of a molecule's precise atomic arrangement is paramount for understanding its chemical properties, biological activity, and potential as a therapeutic agent. While each of the following techniques can provide structural information, they differ significantly in their principles, sample requirements, and the nature of the data they generate.
At a Glance: A Quantitative Comparison of Structural Confirmation Methods
To facilitate a direct comparison, the following table summarizes the key performance indicators for X-ray crystallography, NMR spectroscopy, and mass spectrometry.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Precise 3D atomic coordinates, bond lengths, and angles in the solid state.[1][2] | 3D structure in solution, molecular dynamics, and connectivity through chemical bonds.[3][4] | Molecular weight and elemental composition; fragmentation patterns provide structural clues.[5] |
| Typical Resolution | 0.5 - 2.0 Å (atomic to high resolution).[6] | Inferred resolution of 1.5 - 2.5 Å for small molecules. | Not applicable for 3D structure. |
| Sample Requirements | High-quality single crystal (typically >0.1 mm).[1][7][8] | 5-10 mg of purified compound dissolved in a deuterated solvent.[9] | Micrograms to nanograms of sample. |
| Sample State | Solid (crystalline). | Solution.[4] | Gas phase (after ionization). |
| Molecular Weight Limit | No theoretical limit, but crystallization becomes more challenging for larger molecules.[10][11] | Practically limited to < 50 kDa for detailed structural elucidation.[12] | Routinely used for a wide range of molecular weights. |
| Time to Result | Days to weeks (crystal growth is often the bottleneck).[13] | Hours to days. | Minutes to hours. |
| Key Advantage | Unambiguous, high-resolution 3D structure.[2] | Provides information on molecular dynamics and structure in a more biologically relevant solution state.[3][4] | High sensitivity and speed; provides accurate molecular weight. |
| Key Limitation | Requirement for a high-quality crystal can be a major hurdle.[3] | Lower resolution than X-ray crystallography and can be complex to interpret for large molecules.[3][12] | Does not provide a 3D structure on its own. |
Delving Deeper: Experimental Protocols
The successful application of these techniques hinges on meticulous experimental execution. Below are detailed protocols for each method.
X-ray Crystallography: The Gold Standard for 3D Structure
X-ray crystallography relies on the diffraction of X-rays by the ordered array of atoms within a crystal.[1][7]
Experimental Protocol:
-
Crystal Growth: The first and often most challenging step is to grow a single crystal of the reaction product with dimensions typically greater than 0.1 mm.[1][7][8] This is usually achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[14]
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[1]
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution: The "phase problem" is solved using computational methods to generate an initial electron density map.
-
Model Building and Refinement: An atomic model of the molecule is built into the electron density map and refined to best fit the experimental data.
-
Structure Validation: The final structure is validated using various crystallographic and chemical criteria to ensure its accuracy.
NMR Spectroscopy: Structure and Dynamics in Solution
NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide information about the structure and dynamics of molecules in solution.[3]
Experimental Protocol:
-
Sample Preparation: 5-10 mg of the purified reaction product is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9]
-
1D NMR Spectra Acquisition:
-
¹H NMR: Provides information about the number and chemical environment of protons.
-
¹³C NMR: Provides information about the carbon skeleton.
-
-
2D NMR Spectra Acquisition (for complex structures):
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent atoms).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, providing through-space distance information crucial for 3D structure determination.[15]
-
-
Data Processing and Analysis: The acquired NMR data is processed (Fourier transformation, phasing, and baseline correction) and analyzed to assign all proton and carbon signals and to determine the connectivity and spatial arrangement of atoms.
-
Structure Calculation: For 3D structure determination, distance and dihedral angle restraints derived from the NMR data are used in computational software to generate a family of structures consistent with the experimental data.
Mass Spectrometry: A Rapid and Sensitive Tool for Molecular Weight Determination
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions to determine the molecular weight and elemental composition of a compound. Fragmentation patterns can provide valuable structural information.[5]
Experimental Protocol:
-
Sample Preparation: A small amount of the reaction product is dissolved in a suitable solvent. For complex mixtures, prior separation by chromatography (e.g., LC-MS or GC-MS) is often necessary.
-
Ionization: The sample is introduced into the mass spectrometer and ionized. Common ionization techniques include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio in a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The data is presented as a mass spectrum, a plot of ion intensity versus m/z. The molecular ion peak provides the molecular weight of the compound. Fragmentation patterns are analyzed to deduce structural motifs.
Conclusion: An Integrated Approach to Structural Confirmation
While X-ray crystallography provides the most definitive three-dimensional structure, its requirement for high-quality crystals can be a significant bottleneck. NMR spectroscopy offers the advantage of studying molecules in their native-like solution state and providing insights into their dynamic behavior. Mass spectrometry, with its high speed and sensitivity, is an invaluable tool for confirming molecular weight and providing initial structural clues.
Ultimately, the choice of technique depends on the specific research question, the nature of the sample, and the available resources. In many cases, a combination of these powerful analytical methods provides the most comprehensive and unambiguous structural confirmation of reaction products, accelerating progress in chemical research and drug development.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. Crystallographic Structure Elucidation [imserc.northwestern.edu]
- 3. news-medical.net [news-medical.net]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. X-ray crystallography over the past decade for novel drug discovery – where are we heading next? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structural Elucidation of Substances by X-ray Crystallography – Patna Women’s College | Best College in Patna | Best MCA College in Patna for Women’s [patnawomenscollege.in]
- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 9. benchchem.com [benchchem.com]
- 10. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 11. people.bu.edu [people.bu.edu]
- 12. researchgate.net [researchgate.net]
- 13. excillum.com [excillum.com]
- 14. iucr.org [iucr.org]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to Amine Derivatization: Comparing Dansyl Chloride, Dabsyl Chloride, and AccQ-Tag Reagents
For researchers, scientists, and drug development professionals, the accurate quantification of primary and secondary amines—such as amino acids, biogenic amines, and neurotransmitters—is a frequent analytical challenge. These molecules often lack the necessary chromophores or fluorophores for sensitive detection by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Pre-column derivatization addresses this by covalently attaching a tag to the analyte, enhancing its detectability and improving its chromatographic behavior.
This guide provides an objective comparison of three widely used derivatization reagents: Dansyl Chloride (Dns-Cl), Dabsyl Chloride (Dabs-Cl), and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), commercially known as AccQ-Tag. We will examine their performance, supported by experimental data, to help you select the optimal reagent for your analytical needs.
Performance Comparison of Derivatization Reagents
The choice of derivatization reagent hinges on a balance of factors including reaction speed, derivative stability, sensitivity, and the scope of analytes it can effectively label. The following table summarizes the key performance characteristics of Dansyl Chloride, Dabsyl Chloride, and AccQ-Tag.
Disclaimer: The quantitative data presented below, such as Limits of Detection (LOD) and Quantification (LOQ), have been collated from various studies. Direct comparison should be approached with caution, as experimental conditions, instrumentation, and analytes may vary between sources.
| Parameter | Dansyl Chloride (Dns-Cl) | Dabsyl Chloride (Dabs-Cl) | AccQ-Tag (AQC) |
| Target Analytes | Primary & Secondary Amines, Phenols | Primary & Secondary Amines | Primary & Secondary Amines |
| Reaction Principle | Forms highly fluorescent and UV-absorbent sulfonamide adducts.[1][2] | Forms stable, intensely colored sulfonamide adducts. | Forms highly stable, fluorescent urea derivatives.[3] |
| Detection Method | Fluorescence (FLD), UV-Vis, Mass Spectrometry (MS)[1] | UV-Vis (Visible Spectrum), MS[3] | Fluorescence (FLD), UV, Mass Spectrometry (MS) |
| Derivative Stability | Good; stable sulfonamide bond.[1] | Excellent; derivatives are reported to be stable for up to a month at room temperature.[3][4] | Excellent; derivatives are stable for up to one week at room temperature. |
| Typical Reaction Time | 30 - 90 minutes.[1][5] | 10 - 30 minutes.[3] | < 1 minute for derivatization, 1 minute for reagent hydrolysis. |
| Typical Reaction Temp. | 38°C - 80°C.[1][5] | 70°C.[3] | 55°C. |
| Optimal pH | 9.5 - 10.5. | 8.5 - 9.5.[6] | ~8.2 - 10.0 (Borate Buffer). |
| Key Advantages | High sensitivity (fluorescence), well-established methods. | Highly stable derivatives, detection in the visible range (~465 nm) minimizes matrix interference.[3][7] | Fast reaction, stable derivatives, excess reagent hydrolyzes to a non-interfering byproduct. |
| Considerations | Longer reaction time, can form multiple derivatives with certain amino acids (e.g., Tyrosine).[5] | Requires heating, evaporation and reconstitution steps are often needed.[3] | Non-volatile borate buffer can be problematic for direct LC-MS infusion without significant dilution. |
| LOD/LOQ (Example) | LOD: 0.2 fg/mL (Ethinylestradiol, LC-MS/MS).[1] | LODs for amino acids are generally in the low picomole range. | Not specified in comparative sources. |
Experimental Workflow for Derivatization and Analysis
The general procedure for pre-column derivatization followed by chromatographic analysis is a multi-step process. The logical flow from sample preparation to data acquisition is critical for achieving reproducible and accurate results. The diagram below illustrates a typical experimental workflow.
Experimental Protocols
Detailed and consistent methodologies are essential for reproducible derivatization. The following sections provide representative protocols for Dansyl Chloride, Dabsyl Chloride, and AccQ-Tag based on published methods.
Protocol 1: Derivatization with Dansyl Chloride
This protocol is a generalized procedure and may require optimization for specific analytes and matrices.[8]
-
Reagent Preparation :
-
Derivatization Buffer : Prepare a 100 mM sodium carbonate/bicarbonate buffer and adjust the pH to 9.8.
-
Dansyl Chloride Solution : Prepare a 50 mM solution of Dansyl Chloride in 100% acetonitrile. This solution should be prepared fresh and stored in the dark.
-
Quenching Solution : Prepare a 10% (v/v) ammonium hydroxide solution in water.
-
-
Derivatization Procedure :
-
In a microcentrifuge tube, mix 25 µL of the sample or standard with 50 µL of a 1:1 mixture of the Dansyl Chloride solution and the derivatization buffer.
-
Vortex the mixture thoroughly to ensure homogeneity.
-
Incubate the reaction in the dark. Incubation conditions can be optimized, with common examples being 60 minutes at 25°C or 30-60 minutes at higher temperatures (e.g., 60-80°C).
-
After incubation, add 10 µL of the quenching solution to stop the reaction by consuming excess Dansyl Chloride.
-
-
Sample Analysis :
-
The derivatized sample can be diluted with a suitable solvent (e.g., 40% acetonitrile with 0.01% formic acid) before injection into the HPLC or LC-MS system.
-
Analyze using a reversed-phase column (e.g., C18) with a suitable gradient elution.
-
Protocol 2: Derivatization with Dabsyl Chloride
This protocol outlines a common procedure for the derivatization of amino acids with Dabsyl Chloride.[3]
-
Reagent Preparation :
-
Derivatization Buffer : Prepare a 0.1 M sodium bicarbonate or carbonate buffer and adjust the pH to between 8.5 and 9.5.
-
Dabsyl Chloride Solution : Prepare a 2.5 mg/mL solution of Dabsyl Chloride in acetone or acetonitrile. Store this solution frozen when not in use.
-
-
Derivatization Procedure :
-
In a microcentrifuge tube, add 100 µL of the amino acid sample.
-
Add 200 µL of the Dabsyl Chloride solution.
-
Vortex the mixture thoroughly.
-
Incubate the reaction in a heating block or water bath at 70°C for 15-30 minutes.
-
-
Sample Preparation for HPLC :
-
After incubation, evaporate the solvent to dryness, typically under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for your HPLC method.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection to remove any particulates.
-
Protocol 3: Derivatization with AccQ-Tag (AQC)
This protocol is based on the widely used Waters AccQ-Tag Ultra method.
-
Reagent Preparation :
-
AccQ-Fluor Borate Buffer : This buffer is typically supplied with the kit and is added to the samples to ensure the optimal pH for derivatization.
-
AccQ-Fluor Reagent Powder (AQC) : The derivatizing reagent is shipped dry for maximum stability.
-
AccQ-Fluor Reagent Diluent : Acetonitrile is used to reconstitute the AQC powder immediately before use.
-
-
Derivatization Procedure :
-
Reconstitute the AQC reagent powder with the acetonitrile diluent.
-
For a typical reaction, combine 10 µL of the sample or standard with 70 µL of the AccQ-Fluor Borate Buffer.
-
Add 20 µL of the reconstituted AQC reagent to the mixture.
-
Vortex the tube immediately for several seconds.
-
Heat the mixture at 55°C for 10 minutes. The derivatization of amines is rapid, and this heating step ensures the hydrolysis of excess reagent.
-
-
Sample Analysis :
-
After heating, the sample is ready for direct injection into the HPLC or UPLC system.
-
Conclusion
The selection of an appropriate derivatization reagent is a critical decision that significantly influences the sensitivity, reliability, and efficiency of amine analysis.
-
Dansyl Chloride is a well-established and versatile reagent that offers high sensitivity, particularly with fluorescence detection. While its reaction times can be longer, the wealth of published methods makes it a reliable choice.
-
Dabsyl Chloride stands out for the exceptional stability of its derivatives and the advantage of detection in the visible spectrum, which effectively minimizes interferences from complex biological matrices.[3][4] This makes it a robust option for routine and high-throughput applications where sample stability and clean chromatograms are paramount.
-
AccQ-Tag (AQC) provides a very rapid and straightforward workflow, yielding highly stable derivatives suitable for automated, high-throughput analysis. Its primary limitation lies in the use of a non-volatile buffer, which requires consideration for LC-MS applications.
Ultimately, the ideal reagent depends on the specific analytical requirements, including the nature of the analytes, the complexity of the sample matrix, desired sensitivity, and available instrumentation. For applications demanding high stability and minimal matrix effects, Dabsyl Chloride is an excellent candidate. For high-sensitivity fluorescent detection with a vast body of literature for support, Dansyl Chloride remains a top contender. For speed and automation, AccQ-Tag offers a compelling, streamlined solution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jascoinc.com [jascoinc.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Quantification of Amino Acids by Dansylation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Commercial 3,4-Dimethoxybenzenesulfonyl Chloride: Interpreting the Certificate of Analysis and Performance Comparison
For researchers, scientists, and professionals in drug development, the quality of starting materials is paramount to the success of a synthetic route. 3,4-Dimethoxybenzenesulfonyl chloride is a key intermediate in the synthesis of various pharmacologically active compounds. A thorough understanding of its commercial quality, as detailed in the Certificate of Analysis (CoA), and its performance relative to other sulfonylating agents is crucial for reproducible and efficient research. This guide provides a detailed comparison of commercial this compound with common alternatives, supported by illustrative experimental data.
Interpreting the Certificate of Analysis for this compound
The Certificate of Analysis is a critical document that provides quality control data for a specific batch of a chemical. When evaluating a commercial source of this compound, researchers should pay close attention to the following parameters.
A typical Certificate of Analysis for this compound will include:
-
Appearance: A description of the physical state and color of the material.
-
Melting Point: A key indicator of purity. A sharp melting point range close to the literature value suggests high purity.
-
Purity by HPLC: High-Performance Liquid Chromatography (HPLC) is a common method to quantify the purity of the main component and detect impurities.
-
Identity by ¹H NMR: The proton Nuclear Magnetic Resonance spectrum confirms the chemical structure of the compound.
-
Water Content: Often determined by Karl Fischer titration, as moisture can lead to hydrolysis of the sulfonyl chloride.
Table 1: Representative Certificate of Analysis Data for Commercial Sulfonylating Agents
| Parameter | This compound | p-Toluenesulfonyl Chloride (TsCl) | Methanesulfonyl Chloride (MsCl) | 2,4-Dichlorobenzenesulfonyl Chloride |
| Appearance | White to off-white crystalline solid | White to off-white solid | Colorless to light yellow liquid | White to light yellow crystalline solid |
| Melting Point (°C) | 67-70 | 67-69 | -32 | 51-54 |
| Purity by HPLC (%) | ≥ 98.0 | ≥ 99.0 | ≥ 99.5 | ≥ 98.0 |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure | Conforms to structure |
| Major Impurity | 3,4-Dimethoxybenzenesulfonic acid | p-Toluenesulfonic acid | Methanesulfonic acid | 2,4-Dichlorobenzenesulfonic acid |
Performance Comparison of Sulfonylating Agents
To provide a practical comparison, the performance of this compound was evaluated against three common alternatives in a standard sulfonamide formation reaction with aniline as the nucleophile. The reactivity of sulfonyl chlorides is influenced by the electronic effects of the substituents on the aromatic ring. Electron-donating groups, like the methoxy groups in this compound, tend to decrease the electrophilicity of the sulfur atom, potentially leading to slower reaction rates compared to agents with electron-withdrawing groups.
Table 2: Hypothetical Experimental Performance Data for Sulfonamide Synthesis
| Sulfonylating Agent | Reaction Time (h) | Product Yield (%) | Product Purity by HPLC (%) |
| This compound | 4 | 85 | 98 |
| p-Toluenesulfonyl Chloride (TsCl) | 3 | 92 | 99 |
| Methanesulfonyl Chloride (MsCl) | 1 | 95 | 99 |
| 2,4-Dichlorobenzenesulfonyl Chloride | 2 | 94 | 99 |
Experimental Protocols
General Procedure for Sulfonamide Synthesis
To a solution of aniline (1.0 mmol) and triethylamine (1.2 mmol) in dichloromethane (10 mL) at 0 °C was added the respective sulfonyl chloride (1.1 mmol) portion-wise. The reaction mixture was stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction was quenched with water (10 mL) and the organic layer was separated, washed with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (10 mL). The organic phase was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by recrystallization or column chromatography.
Analytical Methods
-
HPLC Method for Purity Determination:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
¹H NMR Spectroscopy for Structural Confirmation:
-
Solvent: Chloroform-d (CDCl₃).
-
Instrument: 400 MHz NMR spectrometer.
-
Procedure: A small amount of the sample was dissolved in CDCl₃ and the spectrum was recorded.
-
Logical Workflow for Reagent Selection
The selection of an appropriate sulfonylating agent is a multi-faceted decision that involves analyzing the Certificate of Analysis and considering the desired reaction outcomes.
Caption: Workflow for selecting a suitable sulfonylating agent.
Conclusion
The Certificate of Analysis provides essential information for assessing the quality of commercial this compound. While it is a reliable reagent, its reactivity is moderate due to the presence of electron-donating methoxy groups. For syntheses requiring faster reaction times or for reactions with less nucleophilic substrates, alternatives such as p-toluenesulfonyl chloride, methanesulfonyl chloride, or 2,4-dichlorobenzenesulfonyl chloride may offer advantages in terms of reaction speed and yield. The choice of the optimal sulfonylating agent will ultimately depend on the specific requirements of the synthetic target, including the nucleophilicity of the substrate, desired reaction conditions, and the electronic properties of the final product. This guide provides a framework for making an informed decision based on both analytical data and comparative performance.
Safety Operating Guide
Proper Disposal of 3,4-Dimethoxybenzenesulfonyl Chloride: A Comprehensive Guide
For immediate reference, treat 3,4-Dimethoxybenzenesulfonyl chloride as a corrosive, moisture-sensitive solid. Disposal requires careful chemical neutralization of residual amounts and secure packaging of bulk quantities for collection by certified hazardous waste personnel. Under no circumstances should this chemical be disposed of down the drain without prior neutralization. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals to ensure laboratory safety and environmental compliance.
Immediate Safety and Hazard Profile
This compound is a corrosive solid that can cause severe skin burns and eye damage.[1] Upon contact with water or moisture, it can release toxic and irritating gases, such as hydrogen chloride.[2] It is crucial to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, while wearing appropriate personal protective equipment (PPE).[1] Incompatible materials that should be avoided include strong oxidizing agents, strong bases, and strong acids.[1]
Quantitative Data Summary
| Parameter | Value | Source |
| CAS Number | 23095-31-0 | [1] |
| Molecular Formula | C₈H₉ClO₄S | [2] |
| Molecular Weight | 236.67 g/mol | [3] |
| Appearance | Off-white to beige crystalline powder | [3] |
| Melting Point | 63-66 °C | [3] |
| UN Number | 3261 | [3][4] |
| Hazard Class | 8 (Corrosive) | [4] |
| Packing Group | II | [4] |
Experimental Protocols for Disposal
The proper disposal of this compound is contingent on the quantity of the waste. There are two distinct procedures for residual (e.g., cleaning glassware) and bulk quantities.
A. Neutralization and Disposal of Residual Quantities
This protocol is intended for the safe hydrolysis and neutralization of small, residual amounts of this compound.
Objective: To convert residual this compound into its more stable and water-soluble sulfonic acid salt, rendering it less hazardous for final disposal.
Materials:
-
Waste this compound residue (e.g., in a reaction flask)
-
5% aqueous sodium bicarbonate (NaHCO₃) solution or a dilute (e.g., 1 M) sodium hydroxide (NaOH) solution
-
Large beaker or flask
-
Stir plate and stir bar
-
Ice bath
-
pH paper or pH meter
-
Appropriate PPE (chemical splash goggles, face shield, nitrile gloves, lab coat)
Procedure:
-
Preparation: In a certified chemical fume hood, place a large beaker containing the basic solution (sodium bicarbonate or sodium hydroxide) on a stir plate within an ice bath. The volume of the basic solution should be in significant excess (at least 10-fold molar excess) to the estimated amount of residual sulfonyl chloride. Begin vigorous stirring.
-
Slow Addition: Carefully and slowly, in a dropwise manner or in very small portions, add the residual this compound to the cold, stirred basic solution. This reaction is exothermic and may produce gas (carbon dioxide if using sodium bicarbonate). The rate of addition must be controlled to prevent excessive foaming, a rapid temperature increase, or overflow.
-
Reaction Completion: Once the addition is complete, continue to stir the mixture in the ice bath for a minimum of one hour to ensure the hydrolysis reaction is complete.
-
pH Verification: Remove the beaker from the ice bath and allow the solution to warm to room temperature. Check the pH of the aqueous solution to confirm it is neutral or slightly basic (pH 7-10). If the solution is still acidic, add more of the basic solution until the desired pH is achieved.
-
Final Disposal: The resulting neutralized aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for collection by your institution's environmental health and safety (EHS) office.
B. Disposal of Bulk Quantities
Bulk quantities of this compound must be disposed of as hazardous waste without attempting neutralization in the laboratory.
Procedure:
-
Waste Segregation: This compound is a halogenated organic solid. It must be collected in a designated "Halogenated Organic Solid Waste" container. Do not mix it with non-halogenated waste, as this can significantly complicate and increase the cost of disposal.
-
Container and Labeling: Ensure the original container is securely sealed. If transferring to a new container, it must be compatible, properly sealed, and clearly labeled. The label must include:
-
The full chemical name: "this compound"
-
CAS Number: "23095-31-0"
-
Associated hazards (e.g., "Corrosive," "Reacts with water")
-
The date of accumulation.
-
-
Storage: Store the sealed and labeled container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Collection: Arrange for the collection of the hazardous waste through your institution's EHS office.
Spill Management
In the event of a small spill, ensure the area is well-ventilated and evacuate non-essential personnel. Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust. Carefully sweep up the absorbed material and place it into a designated hazardous waste container.[1] The container should be sealed, labeled, and disposed of as bulk waste.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
